3-(Bromomethyl)-2,4,10-trioxaadamantane
Description
The exact mass of the compound 3-(Bromomethyl)-2,4,10-trioxaadamantane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Bromomethyl)-2,4,10-trioxaadamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-2,4,10-trioxaadamantane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-(bromomethyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3/c9-4-8-10-5-1-6(11-8)3-7(2-5)12-8/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXFBEUWUQOEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1OC(O2)(O3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340601 | |
| Record name | 3-Bromomethyl-2,4,10-trioxa-adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157371-80-7 | |
| Record name | 3-Bromomethyl-2,4,10-trioxa-adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)-2,4,10-trioxaadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Application of 3-(Bromomethyl)-2,4,10-trioxaadamantane: A Robust Masked Bromoacetate for Advanced Carboxylic Acid Elongation
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In complex natural product synthesis and drug development, the elongation of carboxylic acids via organometallic intermediates is often hindered by the inherent electrophilicity of the carboxylate group. 3-(Bromomethyl)-2,4,10-trioxaadamantane (CAS No: 157371-80-7)[1] serves as an elite, masked bromoacetic acid derivative. By locking the carboxylate into a rigid, tricyclic orthoester cage, this compound exhibits extraordinary stability against nucleophilic substitution by organomagnesium compounds[2]. This whitepaper details the mechanistic rationale, synthetic preparation, and downstream application of this reagent, providing a self-validating framework for researchers requiring robust C-C bond formation.
Mechanistic Rationale: The Trioxaadamantane Advantage
The primary challenge in utilizing bromoacetic acid derivatives in Grignard reactions is the rapid, undesired nucleophilic attack of the generated organometallic species on its own carbonyl or ester group. While acyclic orthoesters offer some protection, they remain susceptible to Lewis acid-mediated or nucleophile-induced cleavage due to their conformational flexibility.
As established in the foundational work by [3], the 2,4,10-trioxaadamantane structure provides absolute protection through two synergistic mechanisms[2]:
-
Steric Shielding: The orthoester carbon is deeply embedded within the tricyclic cyclohexane skeleton. The axial protons of the cyclohexane ring physically block the Bürgi-Dunitz approach trajectory required for a nucleophile to attack the central carbon[2].
-
Stereoelectronic Locking: For an orthoester C–O bond to cleave, an adjacent oxygen atom must donate an anti-periplanar lone pair into the breaking bond's σ∗ orbital. The rigid cage geometry of the adamantane skeleton strictly forbids this conformation, rendering the orthoester stereoelectronically inert to organometallic reagents[2].
Mechanistic basis for the stability of the 2,4,10-trioxaadamantane protecting group.
Quantitative Stability Analysis
To justify the selection of the trioxaadamantane cage over other protecting groups, the following table summarizes the comparative stability profiles when exposed to aggressive organometallic reagents.
| Protecting Group | Structural Class | Stability to Grignard Reagents (RMgX) | Hydrolysis Conditions | Mechanistic Vulnerability |
| Methyl Ester | Acyclic | Very Low | Mild Base/Acid | Direct nucleophilic attack at carbonyl |
| Acyclic Orthoester | Acyclic | Moderate | Mild Acid | Conformational flexibility allows C-O cleavage |
| OBO Orthoester | Bicyclic | High | Mild Acid | Slight steric exposure at bridgehead |
| 2,4,10-Trioxaadamantane | Tricyclic Cage | Extremely High (Inert) | Moderate Acid (e.g., TFA) | Sterically shielded; stereoelectronically locked |
Experimental Methodology: A Self-Validating System
As a Senior Application Scientist, I emphasize that protocols must not only dictate steps but also integrate visual and chemical feedback loops to confirm success at each stage.
Synthesis of 3-(Bromomethyl)-2,4,10-trioxaadamantane
This protocol utilizes an acid-catalyzed transorthoesterification. The physical properties of the target compound include a melting point of 95-97 °C and a boiling point of 266.3 ºC at 760 mmHg[1].
Reagents:
-
cis,cis-1,3,5-Cyclohexanetriol (1.0 equiv)
-
Trimethyl bromoorthoacetate (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Pre-organization & Dissolution: Suspend cis,cis-1,3,5-cyclohexanetriol in anhydrous toluene. Causality: The rigid cis,cis conformation pre-organizes the three hydroxyl groups axially. This minimizes the entropic penalty for the subsequent tricyclic ring closure.
-
Acid-Catalyzed Transorthoesterification: Add trimethyl bromoorthoacetate and catalytic p-TsOH. Causality: The acid selectively protonates the methoxy groups of the orthoacetate, transforming them into superior leaving groups (methanol) for sequential displacement by the triol's hydroxyls.
-
Thermodynamic Driving (Self-Validation): Equip the reaction flask with a Dean-Stark apparatus and reflux. Causality: The reaction is an equilibrium. The continuous collection of methanol in the Dean-Stark trap serves as a self-validating visual metric that the equilibrium is successfully shifting toward the tricyclic orthoester.
-
Quenching: Once methanol evolution ceases, cool the reaction and immediately quench with triethylamine (Et₃N). Causality: Neutralizing the acid catalyst prevents premature hydrolysis of the newly formed orthoester during aqueous workup.
-
Purification: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from hexanes to yield a white crystalline solid[1].
Downstream Application: Grignard Formation and Elongation
The primary utility of this compound is its conversion into a stable Grignard reagent for subsequent electrophilic trapping.
Step-by-Step Procedure:
-
Magnesium Activation: Suspend Mg turnings (1.5 equiv) in anhydrous THF under an inert argon atmosphere. Add a catalytic drop of 1,2-dibromoethane. Causality: This chemically scrubs the passivating MgO layer from the magnesium surface, ensuring reliable insertion.
-
Grignard Insertion (Self-Validation): Add a THF solution of 3-(bromomethyl)-2,4,10-trioxaadamantane dropwise. Causality: The transition of the suspension from colorless to a slightly cloudy, brownish solution, accompanied by the consumption of magnesium turnings, is the self-validating metric for the successful formation of the organomagnesium species. The cage remains completely intact[2].
-
Electrophilic Trapping: Cool the Grignard solution to 0 °C and add the target electrophile (e.g., an aldehyde or ketone). Stir until TLC indicates complete consumption of the Grignard reagent.
-
Acidic Deprotection: Treat the purified intermediate with a moderate acid (e.g., 5% aqueous TFA or Dowex 50W-X8 resin in MeOH/H₂O). Causality: While stable to base and nucleophiles, the orthoester is susceptible to aqueous acid, which hydrolyzes the cage back to cis,cis-1,3,5-cyclohexanetriol and reveals the elongated target carboxylic acid.
Synthetic workflow from masked bromoacetate to elongated carboxylic acid.
Conclusion
The 3-(bromomethyl)-2,4,10-trioxaadamantane reagent is an indispensable tool for advanced synthetic campaigns requiring the homologation of complex architectures. By leveraging strict stereoelectronic and steric principles, it effectively neutralizes the inherent reactivity of the carboxylic acid moiety, allowing for aggressive organometallic chemistry to proceed with high fidelity and yield.
References
-
Title: 3-(溴甲基)-2,4,10-三氧杂三环[3.3.1.1 3.7 ]癸烷 (3-(Bromomethyl)-2,4,10-trioxatricyclo[3.3.1.1 3.7 ]decane) Source: Sigma-Aldrich URL: [Link]
-
Title: Ortho Esters with 2,4,10-Trioxaadamantane Structure as Carboxyl Protecting Group; Applications in the Synthesis of Substituted Carboxylic Acids by Means of Grignard Reagents Source: ResearchGate (Citing Helvetica Chimica Acta, 1983) URL: [Link]
-
Title: The Synthesis of 6-Diethylamino-1-aminohexane (Citing Voss & Gerlach 1983) Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
Sources
Unlocking Synthetic Versatility: A Comprehensive Guide to 3-(Bromomethyl)-2,4,10-trioxaadamantane (CAS 157371-80-7)
Executive Summary
In the realm of advanced organic synthesis and drug development, the homologation of carbon chains using acetic acid derivatives presents a significant challenge: the carboxylate group is inherently incompatible with strong nucleophiles. 3-(Bromomethyl)-2,4,10-trioxaadamantane (CAS 157371-80-7) emerges as a highly specialized, masked bromoacetic acid derivative designed to solve this problem[1]. By encasing the carboxylate carbon within a rigid 2,4,10-trioxaadamantane orthoester cage, the molecule achieves near-perfect orthogonality, allowing the bromomethyl moiety to be converted into highly reactive Grignard or organolithium reagents without the risk of self-condensation or premature deprotection.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural rationale, and field-proven experimental protocols for utilizing this unique building block.
Physicochemical Profile
Understanding the physical parameters of 3-(Bromomethyl)-2,4,10-trioxaadamantane is critical for optimizing reaction conditions and ensuring safe handling during scale-up.
| Property | Value |
| CAS Number | 157371-80-7 |
| Molecular Formula | C₈H₁₁BrO₃ |
| Molecular Weight | 235.08 g/mol |
| Melting Point | 95 - 97 °C |
| Boiling Point | 266.3 ºC at 760 mmHg |
| Density | 1.66 g/cm³ |
| Flash Point | 105.5 ºC |
| Storage Conditions | 2 - 8 °C (Refrigerated) |
Data aggregated from standardized chemical inventories and safety data sheets[1][2].
Mechanistic Rationale: The Trioxaadamantane Advantage
Standard esters undergo rapid nucleophilic acyl substitution when exposed to Grignard or organolithium reagents, yielding unwanted tertiary alcohols. While acyclic orthoesters offer a degree of protection, they remain susceptible to steric crowding and premature cleavage in complex reaction mixtures.
The Causality of Stability: The 2,4,10-trioxaadamantane framework solves this by enforcing a rigid, cage-like architecture. For an orthoester to undergo cleavage under basic or nucleophilic conditions, a tetrahedral intermediate must form. This mechanism strictly requires the antiperiplanar alignment of an oxygen lone pair with the breaking C-O bond. The rigid adamantane geometry completely prohibits this stereoelectronic alignment[3].
Consequently, the masked carboxylate is exceptionally stable to strong bases. This stereoelectronic shielding allows the bromomethyl moiety to be seamlessly converted into a highly reactive Grignard reagent, facilitating complex C-C bond formations without the risk of intramolecular cyclization[3].
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that each step provides observable feedback to the synthetic chemist.
Protocol 1: Preparation of the Grignard Reagent
Objective: Convert 3-(Bromomethyl)-2,4,10-trioxaadamantane into its corresponding organomagnesium derivative.
-
Preparation of the Metal Surface: Add magnesium turnings (1.2 eq) to an oven-dried, argon-purged Schlenk flask.
-
Causality: Magnesium surfaces are naturally passivated by an inert layer of magnesium oxide (MgO). To ensure a self-validating initiation, add a single crystal of iodine or a drop of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas visually confirms the successful activation of the metal surface.
-
-
Solvent Coordination: Suspend the activated Mg in anhydrous Tetrahydrofuran (THF).
-
Causality: THF is strictly required over non-polar solvents because its oxygen lone pairs coordinate with the electron-deficient magnesium, stabilizing the resulting Grignard reagent via a solvated complex.
-
-
Halide Addition: Dissolve 3-(Bromomethyl)-2,4,10-trioxaadamantane (1.0 eq) in anhydrous THF and add dropwise to the Mg suspension at room temperature. Maintain the reaction temperature below 35 °C using a water bath.
-
Causality: Controlled addition prevents thermal runaway and minimizes Wurtz coupling (homocoupling of the alkyl halide).
-
-
Validation: The reaction is complete when the bulk of the magnesium has dissolved, yielding a characteristic grayish-brown solution. This reagent is stable and can be titrated using standard salicylaldehyde phenylhydrazone methods before subsequent electrophilic trapping.
Protocol 2: Electrophilic Trapping and Acidic Deprotection
Objective: React the Grignard reagent with an electrophile and unmask the carboxylic acid.
-
Nucleophilic Addition: Cool the Grignard solution to 0 °C and add the target electrophile (e.g., an aldehyde or ketone) dropwise. Stir for 2 hours.
-
Causality: Cooling suppresses side reactions such as enolization or reduction of the electrophile.
-
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl.
-
Causality: A mild proton source neutralizes the alkoxide intermediate without prematurely cleaving the trioxaadamantane cage, allowing for the isolation of the protected intermediate if desired.
-
-
Acidic Deprotection: To unmask the acetic acid derivative, dissolve the crude intermediate in a THF/Water (1:1) mixture and add 1M HCl until the pH is < 2. Stir at room temperature for 4-6 hours.
-
Causality: The trioxaadamantane cage is highly sensitive to acid. Protonation of an endocyclic oxygen triggers a strain-relief-driven ring opening, forming a resonance-stabilized dialkoxycarbocation[4]. Subsequent nucleophilic attack by water forms a tetrahedral intermediate that irreversibly collapses, ejecting adamantane-triol and revealing the free carboxylic acid[4].
-
-
Validation: Monitor the deprotection via TLC. The highly polar carboxylic acid product will remain near the baseline in standard non-polar eluent systems (e.g., Hexanes/EtOAc), confirming the complete cleavage of the lipophilic adamantane cage.
Visualizations
Workflow for utilizing 3-(Bromomethyl)-2,4,10-trioxaadamantane in organic synthesis.
Acid-catalyzed deprotection mechanism of the trioxaadamantane orthoester cage.
Safety, Handling, and Storage
According to GHS classifications, 3-(Bromomethyl)-2,4,10-trioxaadamantane is classified as a Category 2 Skin and Eye Irritant (H315)[2].
-
Handling: Operations should be conducted in a well-ventilated fume hood using appropriate PPE (N95 type respirators, eye shields, and gloves). Avoid the formation of dust and aerosols.
-
Storage: The compound must be stored at 2-8 °C in a tightly sealed container to prevent premature hydrolysis from atmospheric moisture[2].
Sources
Reactivity Profile of the Bromomethyl Group in 2,4,10-Trioxaadamantane: A Mechanistic and Synthetic Guide
Executive Summary
The 2,4,10-trioxaadamantane skeleton represents a highly specialized ortho ester framework, primarily utilized for the robust protection of carboxylic acids. Among its derivatives, the 3-bromomethyl-2,4,10-trioxaadamantane system exhibits a fascinating and counterintuitive reactivity profile: despite being a primary alkyl halide, the bromomethyl group is virtually inert to nucleophilic substitution ( SN2 ) (1)[1]. This unique chemical behavior allows for orthogonal synthetic strategies, such as the generation of Grignard reagents containing a masked carboxylate group—a transformation that would typically fail due to self-condensation or Wurtz-type coupling (2)[2]. This whitepaper dissects the stereoelectronic and steric causality behind this stability and provides validated protocols for its synthetic application.
Structural and Mechanistic Paradigm
The anomalous stability of the bromomethyl group in 3-bromomethyl-2,4,10-trioxaadamantane is governed by two synergistic factors that completely shut down standard substitution pathways:
-
The Neopentyl-like Steric Shielding: The bromomethyl group is covalently bonded to the C3 position of the adamantane cage. This tertiary carbon acts as a massive steric blocker. In a standard SN2 mechanism, the nucleophile must approach along the backside trajectory of the C-Br bond. However, the rigid, bulky 2,4,10-trioxaadamantane cage physically occludes this pathway, making the required transition state geometry impossible to achieve (2)[2].
-
Stereoelectronic Repulsion: The C3 atom is bonded to three highly electronegative oxygen atoms (O2, O4, O10). These heteroatoms exert a powerful inductive electron-withdrawing effect ( −I ), which destabilizes any partial positive charge development. More critically, the lone pairs on these oxygen atoms create a dense electrostatic shield that strongly repels incoming electron-rich nucleophiles (3)[3].
Because the bromomethyl group cannot undergo SN2 , it can be converted into a Grignard reagent via oxidative addition with magnesium. The resulting nucleophilic carbon is completely blocked from attacking unreacted starting material, suppressing intermolecular Wurtz coupling and yielding a perfectly stable, bifunctional synthon.
Logical flow demonstrating the orthogonal reactivity of the bromomethyl trioxaadamantane system.
Quantitative Reactivity Data
The steric bulk of the 3-position substituent not only protects the bromomethyl group from nucleophilic attack but also stabilizes the ortho ester cage itself against acid-catalyzed hydrolysis. The rate-determining step for hydrolysis involves the addition of water to a dialkoxycarbocation intermediate (4)[4]. Bulky substituents at C3 sterically shield this intermediate, drastically reducing the hydrolysis rate.
Table 1: Relative Hydrolysis Kinetics of 3-Substituted 2,4,10-Trioxaadamantanes
| Substituent at C3 | Relative Rate of Hydrolysis ( krel ) | Mechanistic Implication |
| -H | 1.000 | Baseline cage stability |
| -CH₃ | 0.018 | Minimal steric shielding |
| -C₂H₅ | 0.014 | Increased aliphatic shielding |
| -C₆H₅ | 0.003 | Severe steric occlusion of the carbocation (3)[3] |
(Data normalized to the unsubstituted cage at 25°C in a 60:40 dioxane/water mixture)
Experimental Protocols: The Self-Validating Grignard Workflow
To exploit this orthogonal reactivity, the following protocol details the formation and application of the 3-bromomethyl-2,4,10-trioxaadamantane Grignard reagent. The procedure is designed as a self-validating system, ensuring that causality and observable metrics align at every step.
Step 1: Magnesium Activation
-
Action: Add 1.2 equivalents of magnesium turnings to a dry Schlenk flask under argon. Add enough anhydrous THF to cover the turnings, followed by 0.05 equivalents of 1,2-dibromoethane.
-
Causality & Validation: 1,2-dibromoethane chemically etches the passivating MgO layer, exposing the active metal surface. Validation is observed via the evolution of ethylene gas bubbles and a distinct localized exotherm.
Step 2: Oxidative Addition (Grignard Formation)
-
Action: Dissolve 1.0 equivalent of 3-bromomethyl-2,4,10-trioxaadamantane in anhydrous THF. Add 10% of this solution to the activated Mg. Heat gently to reflux to initiate. Once initiated, add the remaining solution dropwise over 30 minutes.
-
Causality & Validation: The neopentyl-like cage prevents the formed Grignard from attacking the unreacted bromide. Validation is confirmed by the gradual dissolution of the Mg turnings and the formation of a homogeneous, dark solution without the precipitation of MgBr2 (which would otherwise indicate unwanted Wurtz coupling).
Step 3: Electrophilic Quench
-
Action: Cool the Grignard solution to 0°C. Add the target electrophile (e.g., an aldehyde) dropwise. Stir for 2 hours at room temperature.
-
Validation: Monitor via Thin-Layer Chromatography (TLC). The complete consumption of the electrophile validates successful C-C bond formation.
Step 4: Mild Acidic Deprotection
-
Action: Quench the reaction with saturated aqueous NH4Cl . Extract the organic layer. To unmask the carboxylic acid, treat the crude product with a pH 2-3 buffer (e.g., dilute HCl in THF/Water) at room temperature for 4 hours.
-
Causality & Validation: The ortho ester is highly sensitive to aqueous acid, rapidly collapsing to the corresponding carboxylic acid and a triol byproduct (4)[4]. Validation is achieved via IR spectroscopy, noting the emergence of a strong carbonyl stretch at ∼1700 cm−1 and the disappearance of the complex C-O-C stretching bands.
Self-validating experimental protocol for utilizing the trioxaadamantane-masked Grignard reagent.
References
-
ECHEMI (2026). 157371-80-7, 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE Formula - ECHEMI. Source: echemi.com. 1
-
McClelland, R. A., & Lam, P. W. K. (1984). Hydrolysis of trioxaadamantane ortho esters. I. Dialkoxycarbocation - ortho ester equilibrium and acidity function. Source: cdnsciencepub.com.4
-
Voss, G., & Gerlach, H. (1983). Ortho Esters with 2,4,10-Trioxaadamantane Structure as Carboxyl Protecting Group; Applications in the Synthesis of Substituted Carboxylic Acids by Means of Grignard Reagents. Source: researchgate.net. 2
-
Bouab, O., Lamaty, G., & Moreau, C. (1984). Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3. Source: researchgate.net. 3
Sources
Adamantane-Based Ortho Esters: Structural Rigidity and pH-Responsive Dynamics in Advanced Therapeutics and Materials
Executive Summary
In the landscape of functional organic chemistry, standard ortho esters are frequently utilized as acid-sensitive protecting groups or degradable linkers. However, their rapid hydrolysis profiles often preclude them from applications requiring long-term stability or sustained release. Adamantane-based ortho esters—specifically those derived from the natural cyclic hexaol myo-inositol—solve this limitation. By forcing the molecule into a rigid, trioxa-adamantane cage, we fundamentally alter its thermodynamic stability and hydrolysis kinetics. This whitepaper dissects the causality behind their unique behavior, provides a self-validating synthesis protocol, and explores their critical role in engineering high-Tg polymers and precision nanomedicines.
The Trioxa-Adamantane Architecture: Structural Causality
The synthesis of adamantane-like ortho esters from myo-inositol is a masterclass in thermodynamic-driven conformational inversion. Naturally, myo-inositol exists in a highly stable chair conformation featuring one axial and five equatorial hydroxyl groups [1].
To form a 1,3,5-orthoester, the C1, C3, and C5 hydroxyl groups must align in a syn-axial geometry. This requirement forces the cyclohexane ring to undergo a complete chair flip, resulting in a highly strained conformation where five of the six substituents are oriented axially. Under normal circumstances, the steric penalty of this axial-rich state would be insurmountable. However, the formation of the tricyclic trioxa-adamantane cage releases immense enthalpic energy. This thermodynamic stabilization easily overcomes the steric penalty, driving the equilibrium entirely toward the rigid cage structure [2].
Conformational inversion of myo-inositol to a trioxa-adamantane orthoester.
Mechanistic Kinetics: The Hydrolysis Paradox
Standard ortho esters hydrolyze rapidly in mild aqueous acid. The mechanism involves the protonation of an alkoxy oxygen, followed by the expulsion of an alcohol molecule to form a planar, resonance-stabilized oxocarbenium ion [3].
The Adamantane Exception: As an Application Scientist, I frequently leverage adamantane ortho esters specifically because they resist this rapid cleavage. The causality lies in the rigid bicyclic geometry of the trioxa-adamantane cage. For the oxocarbenium ion to form, the remaining oxygen atoms must rehybridize from sp3 to sp2 to achieve the planar geometry required for resonance stabilization. The adamantane cage strictly forbids this planarization due to severe geometric constraints (analogous to Bredt's rule for double bonds at bridgeheads). Consequently, the transition state is highly strained, drastically increasing the activation energy required for hydrolysis. This results in a slow, sustained cleavage profile rather than an uncontrolled burst release.
Self-Validating Synthesis Protocol: myo-Inositol Orthoformate
To utilize these structures, one must first synthesize the core cage. The following protocol details the synthesis of 1,3,5-O-methylidyne-myo-inositol. This workflow is designed as a self-validating system , incorporating physical checkpoints to ensure reaction integrity without requiring immediate spectroscopic analysis.
Reagents & Materials
-
myo-Inositol (1.0 equivalent)
-
Triethyl orthoformate (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Step-by-Step Methodology
-
Suspension & Solvation: Suspend myo-inositol in anhydrous DMF at room temperature.
-
Causality:myo-inositol is highly polar and insoluble in most organic solvents. DMF provides the necessary dielectric constant to partially solvate the starting material.
-
Validation Checkpoint: The mixture will initially appear as a dense, cloudy white suspension.
-
-
Catalysis & Thermal Activation: Add pTSA and triethyl orthoformate. Equip the reaction flask with a short-path distillation apparatus. Heat the mixture to 105–110 °C.
-
Causality: Heat is required to overcome the high activation barrier of the initial chair flip.
-
-
Equilibrium Shifting: Monitor the distillation head.
-
Causality: The transesterification releases ethanol as a byproduct. According to Le Chatelier's principle, continuously distilling off the ethanol drives the reversible reaction toward the orthoester product.
-
Validation Checkpoint: The distillation head temperature will stabilize near 78 °C (the boiling point of ethanol). Simultaneously, the cloudy suspension will transition into a completely clear, homogeneous solution, visually confirming the consumption of the insoluble myo-inositol and the formation of the soluble cage.
-
-
Quenching & Neutralization: Once ethanol evolution ceases (distillation temperature drops), cool the reaction to room temperature and immediately add TEA (0.1 equivalents).
-
Causality: TEA neutralizes the pTSA catalyst. If the acid is not quenched, the orthoester will undergo reverse hydrolysis during the aqueous workup.
-
-
Purification: Concentrate the DMF under reduced pressure. Recrystallize the crude residue from hot methanol.
-
Validation Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) will show a single, high- Rf spot. The loss of three highly polar hydroxyl groups drastically increases the molecule's lipophilicity compared to the baseline myo-inositol.
-
Material Science Applications: Engineering High-Tg Polymers
In polymer chemistry, thermal stability is often dictated by the rigidity of the monomeric building blocks. By incorporating the adamantane-like orthoester core into polymer backbones (such as polyurethanes, epoxies, and polymethacrylates), we severely restrict polymer chain mobility. This structural lockdown translates to massive increases in the Glass Transition Temperature ( Tg ) [4].
The table below summarizes the quantitative impact of the adamantane-like core on polymer thermal properties compared to standard matrices.
Table 1: Comparative Glass Transition Temperatures ( Tg ) of Polymer Networks
| Polymer Matrix | Monomer Core Architecture | Glass Transition Temp ( Tg ) | Structural Causality |
| Polyurethane | Bisphenol A (Standard) | ~110 - 120 °C | Flexible ether linkages allow moderate chain mobility. |
| Polyurethane | Adamantane-like (myo-inositol) | 186 - 192 °C | Trioxa-adamantane cage restricts backbone rotation [4]. |
| Polymethacrylate | 1,3,5-cyclohexanetriol | ~140 °C | Monocyclic core provides limited steric hindrance. |
| Polymethacrylate | Adamantane-like orthoester | > 200 °C | Bicyclic rigidity severely suppresses chain mobility [5]. |
Biomedical Applications: Precision Nanomedicines
In the realm of targeted drug delivery, the tumor microenvironment (TME) presents a unique physiological trigger: it is slightly acidic (pH 5.0–6.5) due to the Warburg effect, whereas healthy bloodstream circulation remains at pH 7.4.
Polymeric nanomedicines utilizing standard ortho esters often fail because they degrade too quickly, resulting in premature payload release in the bloodstream. By utilizing adamantane-based ortho esters as the covalent linker between the polymer backbone and the chemotherapeutic payload (e.g., Doxorubicin), we achieve a perfect physiological balance [6]. The linker remains entirely stable at pH 7.4, but upon endocytosis into the acidic TME, the sterically hindered hydrolysis mechanism (detailed in Section 2) initiates a slow, sustained release of the drug, maximizing therapeutic efficacy while minimizing systemic toxicity.
pH-responsive drug release mechanism of adamantane orthoester nanocarriers.
Conclusion
Adamantane-based ortho esters represent a triumph of structural rational design. By harnessing the thermodynamic driving forces of myo-inositol's conformational inversion, chemists can synthesize a trioxa-adamantane cage that defies the rapid hydrolysis typical of standard ortho esters. Whether deployed to restrict chain mobility in high- Tg aerospace polymers or engineered as pH-responsive linkers for next-generation nanomedicines, this unique architectural motif bridges the gap between robust stability and stimuli-responsive dynamics.
References
-
"Regioselective protection of myo-inositol orthoesters – recent developments." ARKIVOC, 2002. URL:[Link]
-
"Total Syntheses and Structural Validation of Lincitol A, Lincitol B, Uvacalol I, Uvacalol J, and Uvacalol K." ResearchGate, 2025. URL:[Link]
-
"Ortho ester - Hydrolysis." Wikipedia, 2024. URL:[Link]
-
Sudo, A., Morihiro, A., & Ochi, H. "Rigid diols bearing two adamantane‐like components: Synthesis from naturally occurring myo‐inositol and application to the synthesis of high‐Tg polyurethanes." Journal of Polymer Science, 2023. URL:[Link]
-
Iwahashi, R., & Sudo, A. "Diepoxide bearing two adamantane-like components derived from naturally occurring myo-inositol: synthesis and curing reactions." Polymer Bulletin, 2024. URL:[Link]
-
Ulbrich, K., et al. "Targeted Drug Delivery with Polymers and Magnetic Nanoparticles: Covalent and Noncovalent Approaches, Release Control, and Clinical Studies." Chemical Reviews, 2016. URL:[Link]
Escaping Flatland: The Structural Chemistry, Synthesis, and Pharmacological Application of Cage-Like Heterocyclic Compounds
The modern drug discovery pipeline is undergoing a profound topological shift. For decades, medicinal chemistry relied heavily on planar, sp2 -hybridized aromatic rings due to their synthetic accessibility via cross-coupling reactions. However, this over-reliance on "flat" molecules has contributed to high attrition rates in clinical trials, primarily due to off-target toxicity and poor physicochemical properties. The paradigm of "Escaping from Flatland"—increasing the fraction of sp3 -hybridized carbons ( Fsp3 )—has driven a resurgence in the design of 3D polycyclic cage compounds[1].
Among these, cage-like heterocyclic compounds (such as aza-adamantanes, oxa-cubanes, and diaza-bicyclooctanes) represent the apex of this structural evolution. By embedding heteroatoms (N, O, S) into rigid, strained carbocyclic frameworks, scientists can finely tune dipole moments, enhance aqueous solubility, and project pharmacophores into highly specific 3D vectors. This whitepaper provides an in-depth technical analysis of the structural causality, synthetic methodologies, and pharmacological utility of these privileged scaffolds.
Structural Taxonomy and Physicochemical Causality
The architectural rigidity of cage-like heterocycles fundamentally alters their interaction with biological systems. Unlike flexible linear alkyl chains that suffer from high entropic penalties upon target binding, cage compounds are pre-organized.
The Causality of Scaffold Design
When a bulky, lipophilic cage like adamantane is incorporated into a hydrophilic molecule, it acts as a "lipophilic bullet," drastically increasing blood-brain barrier (BBB) permeability and protecting adjacent pharmacophores from hydrolytic enzymes (esterases and amidases) due to severe steric shielding[2]. However, pure carbocyclic cages can increase lipophilicity ( logP ) excessively, leading to poor aqueous solubility.
By introducing nitrogen or oxygen into the cage (e.g., 1-aza-adamantane), the scaffold retains its steric bulk and metabolic stability while the heteroatom provides a localized dipole and hydrogen-bond acceptor capability. This drastically improves the solubility profile and allows for directed intermolecular interactions within the target protein's binding pocket. Furthermore, bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane derivatives have proven highly effective at mimicking phenyl rings while resisting enzyme-mediated oxidation and amide hydrolysis[1][3].
Quantitative Comparison of Physicochemical Properties
The following table summarizes the causal relationship between scaffold topology and resulting physicochemical parameters.
| Scaffold Type | Representative Structure | Fsp3 Fraction | Relative Lipophilicity ( ΔclogP ) | Metabolic Stability Impact | Primary Drug Design Utility |
| 2D Aromatic | Phenyl ring | 0.00 | Baseline | Susceptible to rapid oxidation | Baseline planar pharmacophore |
| 3D Carbocycle | Adamantane | 1.00 | +3.1 (Highly Lipophilic) | High (Steric shielding of labile sites) | BBB penetration, half-life extension |
| 3D Carbocycle | Bicyclo[1.1.1]pentane | 1.00 | -0.4 to +0.2 | High (Resistant to amide hydrolysis) | Direct phenyl bioisostere |
| 3D Heterocycle | 1-Aza-adamantane | 1.00 | +1.2 (Balanced) | High (Protects adjacent moieties) | Directed H-bonding, solubility |
| 3D Heterocycle | Diazahexacyclic cage | 1.00 | Variable | High (Resistant to CYP450 degradation) | Complex multi-vector targeting |
Synthetic Methodologies: Self-Validating Protocols
Synthesizing highly strained, 3D heterocycles requires overcoming significant thermodynamic barriers. Standard amide bonds, for instance, are planar due to resonance stabilization. However, when an amide is forced into a bridged bicyclic or tricyclic cage, the orbital overlap is destroyed, creating a "twisted amide."
As an Application Scientist, I emphasize that protocols must be self-validating . The following methodology details the synthesis of a benzo-1-aza-adamantane derivative, leveraging the unique "ketone-like" reactivity of twisted amides[4].
Protocol 1: Synthesis of 4,5-Benzo-1-aza-tricyclo[4.3.1.1^{3,8}]undecane via Wolff-Kishner Reduction
Mechanistic Rationale: In typical planar amides, Wolff-Kishner reduction fails because the carbonyl carbon lacks sufficient electrophilicity. In the aza-adamantane precursor, the extreme geometric constraints prevent nitrogen lone-pair delocalization into the carbonyl π∗ -orbital. This twisted amide behaves chemically like a ketone, allowing direct reduction to the tertiary amine without hydrolyzing the ring open.
Step-by-Step Procedure:
-
Hydrazone Formation: Suspend 12-aza-tricyclo[8.3.1.0^{2,7}]tetradeca-2(7),3,5-triene-8-carboxylic acid methyl ester (95 mmol) in 100 mL of anhydrous ethylene glycol. Add anhydrous hydrazine (285 mmol, 3 equiv).
-
Initial Heating: Warm the reaction vessel to 90 °C under a dry nitrogen purge for 24 hours. Causality: The moderate heat facilitates the nucleophilic attack of hydrazine on the highly electrophilic twisted amide carbonyl, forming the intermediate amino hydrazone.
-
Reaction Monitoring (Self-Validation Check 1): Perform Thin Layer Chromatography (TLC). If starting material persists, add an additional 1.5 equivalents of hydrazine and maintain at 90 °C for another 24 hours until complete consumption is observed[4].
-
Wolff-Kishner Elimination: Introduce Potassium Hydroxide (KOH) directly into the ethylene glycol mixture and elevate the temperature to 200 °C. Causality: The strong base deprotonates the hydrazone, triggering the expulsion of nitrogen gas ( N2 ) and driving the irreversible formation of the sp3 methylene bridge.
-
Isolation: Cool the mixture, dilute with water, and extract with dichloromethane. Dry over Na2SO4 and concentrate in vacuo.
-
Structural Validation (Self-Validation Check 2): Analyze via 1H NMR. The benzylic methyne coupling constants ( J=12.5,3.3 Hz) will confirm the pseudoequatorial configuration. Final 3D conformation should be unambiguously verified via X-ray crystallography[4].
Protocol 2: Domino Multicomponent Synthesis of Diazahexacyclic Cages
For more complex, multi-heteroatom cages used in infectious disease research, a domino multicomponent protocol is preferred[5].
Step-by-Step Procedure:
-
Azomethine Ylide Generation: Combine equimolar amounts of acenaphthenequinone and L-phenylalanine in methanol. Causality: The condensation of the amino acid with the quinone generates a highly reactive 1,3-dipole (azomethine ylide) in situ.
-
1,3-Dipolar Cycloaddition: Introduce bisbenzylidenepiperidin-4-one (dipolarophile) to the refluxing mixture. The ylide undergoes a concerted, stereospecific [3+2] cycloaddition followed by concomitant annulation.
-
Purification & Validation: Isolate the crude cage-like product and purify via column chromatography. The stereochemistry of the resulting seven contiguous stereocenters must be ascertained by single-crystal X-ray analysis[5].
Pharmacological Applications & Target Engagement
The transition to cage-like heterocycles has yielded profound pharmacological breakthroughs across multiple therapeutic areas.
-
Antiviral & CNS Agents: The adamantane cage is the core pharmacophore in amantadine and rimantadine (influenza antivirals) and memantine (NMDA receptor antagonist for Alzheimer's disease). The cage structure allows these molecules to perfectly occlude the hydrophobic pores of viral ion channels and CNS receptors[2].
-
Anti-Inflammatory Hybrids: Novel cage-like indolizine-acenaphthene-pyridinone heterocyclic hybrids synthesized via ionic liquid-mediated cycloaddition have shown potent anti-inflammatory activity. These rigid 3D structures effectively inhibit PGE2, TNF- α , and nitrite levels in acute inflammatory models by precisely docking into the active sites of cyclooxygenases[6].
-
Broad-Spectrum Antifungals: Diazahexa/hepta cyclic cage compounds have recently been discovered to exhibit potent broad-spectrum activity against Candida and Cryptococcus species. The unique cage architecture prevents rapid fungal CYP450-mediated degradation, maintaining sub-micromolar inhibitory concentrations against biofilm formation[5].
Visualizing the Paradigm Shift
The following diagram maps the logical progression from traditional planar medicinal chemistry to the deployment of 3D cage-like heterocycles, highlighting the synthetic pathways and resulting pharmacological gains.
Logical workflow detailing the transition from 2D scaffolds to 3D cage-like heterocycles.
References
- Source: Journal of the American Chemical Society (acs.org)
- ChemInform Abstract: The Many Faces of the Adamantyl Group in Drug Design Source: ResearchGate URL
- Bioisosteric Replacement for Drug Discovery Supported by the SwissBioisostere Database (Escape from Flatland)
- Silver(I)
- Source: PubMed (NIH)
- Discovery of diazahexa/hepta cyclic cage-like compounds with broad-spectrum antifungal activity against Candida and Cryptococcus species Source: RSC Publishing URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of diazahexa/hepta cyclic cage-like compounds with broad-spectrum antifungal activity against Candida and Cryptococcus species - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05777C [pubs.rsc.org]
- 6. Discovery of novel cage-like heterocyclic hybrids as anti-inflammatory agents through the inhibition of nitrite, PGE2 and TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogenated Cage: Biological Activity and Synthetic Utility of Brominated Adamantane Derivatives
The Adamantane Scaffold: Structural and Pharmacokinetic Rationale
In modern medicinal chemistry, the quest for optimal pharmacokinetics often leads us to rigid hydrocarbon scaffolds. Adamantane (tricyclo[3.3.1.13,7]decane) represents a paradigmatic low-strain diamondoid framework[1]. Its highly symmetrical, bulky, and lipophilic nature allows it to seamlessly integrate into biological membranes and interact with hydrophobic protein pockets[2].
However, the parent hydrocarbon is chemically inert. To harness its pharmacological potential, functionalization is required. Bromination—specifically yielding 1-bromoadamantane—serves as the critical gateway[3]. The addition of a bromine atom at the bridgehead position significantly alters the electronic distribution. Because the rigid cage structure perfectly stabilizes the resulting 1-adamantyl carbocation, 1-bromoadamantane undergoes facile nucleophilic substitutions, despite the extreme steric hindrance that would typically block such reactions[4]. This makes brominated adamantanes indispensable intermediates for synthesizing complex, biologically active hybrid molecules[3]. Furthermore, adding an adamantane unit via these brominated precursors acts as a lipophilic "add-on," drastically improving the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting drug candidates[5].
Core Mechanisms of Biological Activity
The biological efficacy of adamantane derivatives is not monolithic; it is highly dependent on the functional groups appended to the cage. The lipophilic core acts as a secondary pharmacophore that drives the primary functional group to its target[6].
Antiviral Efficacy
Adamantane derivatives were historically pioneered as antiviral agents[7]. Compounds derived from brominated precursors, such as amantadine and rimantadine, exert their effect by binding to the M2 proton channel of the Influenza A virus[6]. By physically occluding this channel, the adamantane cage prevents the influx of protons into the viral endosome, thereby halting the pH-dependent uncoating of the virus and aborting the infectious cycle[2].
Neuroprotection and CNS Targeting
The profound lipophilicity of the adamantane core allows for excellent blood-brain barrier (BBB) penetration. In the central nervous system, derivatives like memantine act as uncompetitive, low-affinity antagonists of the N-methyl-D-aspartate (NMDA) receptor[8]. They block the open channel during states of excessive glutamate release, preventing calcium-induced excitotoxicity while sparing normal physiological neurotransmission[2].
Broad-Spectrum Antimicrobial and Anticancer Potential
Recent synthetic campaigns utilizing 1-bromoadamantane have generated diverse adamantyl-linked heterocycles (e.g., oxadiazoles, thiazolidinones, and isoxazoles)[9]. These hybrid molecules exhibit pronounced antibacterial and antifungal activities by disrupting lipid bilayers, and they show promising antiproliferative effects in various cancer cell lines by exploiting the metabolic stability of the adamantane cage to prolong biological half-life[10].
Fig 1. Dual mechanistic pathways of adamantane derivatives in viral inhibition and neuroprotection.
Quantitative Biological Data
To provide a comparative baseline for drug development, the following table synthesizes the quantitative biological activity of various adamantane derivatives synthesized from halogenated precursors.
| Compound Class | Primary Target / Application | Observed Biological Activity | Reference |
| Aminoadamantanes (e.g., Amantadine) | Influenza A M2 Channel | Antiviral IC50: 10 - 50 µM | [6] |
| Adamantyl-thiazolidinones | Pathogenic Bacteria (S. aureus) | Antibacterial MIC: 16 - 64 µg/mL | [10] |
| Adamantyl-oxadiazoles | HIV-1 Reverse Transcriptase | Antiviral IC50: 5 - 20 µM | [10] |
| Memantine Derivatives | NMDA Receptor | Neuroprotective IC50: 1 - 5 µM | [8] |
| Adamantyl-esters | Subcutaneous Xenografts | Antiproliferative (In vivo half-life > 3 hrs) | [6] |
Synthetic Methodologies: A Self-Validating Protocol
As an application scientist, I cannot overstate the importance of controlling reaction conditions when working with 1-bromoadamantane. The biphasic nature of reactions involving highly lipophilic adamantane and polar nucleophiles often leads to poor yields. The following protocol for synthesizing adamantyl-amines/heterocycles utilizes Phase Transfer Catalysis (PTC) to bridge this solubility gap, ensuring a self-validating and high-yield workflow[8].
Protocol: Synthesis of Adamantyl-Heterocycles via Phase Transfer Catalysis
Rationale & Causality: Direct nucleophilic attack on 1-bromoadamantane is slow due to the immiscibility of the reagents. By introducing Tetrabutylammonium iodide (TBAI), we facilitate the transfer of the water-soluble nucleophile into the organic phase. Furthermore, the iodide acts as a nucleophilic catalyst, temporarily replacing the bromide to form a more reactive 1-iodoadamantane intermediate in situ, which is rapidly consumed by the primary nucleophile.
Materials:
-
1-Bromoadamantane (Starting Material)[11]
-
Target Nucleophile (e.g., Urea or N-aminoazole)[12]
-
Tetrabutylammonium iodide (TBAI, Phase Transfer Catalyst)
-
Sodium carbonate ( , Base)
-
Methanol (Solvent)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-bromoadamantane and 1.2 equivalents of the target nucleophile in anhydrous methanol. Causality: A slight excess of the nucleophile prevents poly-adamantylation side reactions.
-
Catalyst Addition: Add 0.1 equivalents of TBAI and 1.5 equivalents of . Causality: The base neutralizes the hydrobromic acid byproduct, driving the equilibrium forward and preventing the protonation of the nucleophile.
-
Reflux & Self-Validation: Heat the mixture to reflux. Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) every 30 minutes using a hexane/ethyl acetate (8:2) eluent. The protocol dictates that reflux must continue only until the 1-bromoadamantane spot completely disappears. This internal feedback loop prevents thermal degradation of the product.
-
Quenching: Once validated by TLC, cool the mixture to room temperature and quench with distilled water to precipitate the highly hydrophobic adamantane derivative.
-
Purification: Filter the precipitate and recrystallize from ethanol to yield the pure bioactive compound.
Fig 2. Self-validating synthetic workflow for bioactive adamantane derivatives.
Future Perspectives in Drug Development
The utility of brominated adamantane derivatives extends far beyond legacy antiviral drugs. As antimicrobial resistance surges, the ability of adamantane-linked heterocycles to disrupt bacterial membranes offers a critical new vector for antibiotic development[9]. Furthermore, the predictable metabolic stability and rigid geometry of the adamantane cage make it an ideal candidate for computer-aided drug design (CADD), allowing researchers to precisely map structure-activity relationships (SAR) for next-generation neuroprotective and oncological therapeutics[1].
Sources
- 1. preprints.org [preprints.org]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Bromoadamantane | 7314-85-4 | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Bromoadamantane 99 768-90-1 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
protocol for nucleophilic substitution on 3-(Bromomethyl)-2,4,10-trioxaadamantane
An Application Note and Protocol for the Nucleophilic Substitution on 3-(Bromomethyl)-2,4,10-trioxaadamantane
Introduction
3-(Bromomethyl)-2,4,10-trioxaadamantane is a unique polycyclic scaffold of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, derived from the adamantane core, provides a predictable and robust framework for the design of novel molecular entities. The presence of the reactive bromomethyl group offers a versatile handle for introducing a wide array of functional groups through nucleophilic substitution, enabling the synthesis of diverse compound libraries. This document provides a comprehensive guide for researchers, detailing the mechanistic nuances and a field-proven, adaptable protocol for performing nucleophilic substitution reactions on this substrate.
Mechanistic Considerations: An S_N1-like Pathway Governed by Steric Hindrance
The reactivity of adamantane derivatives in nucleophilic substitution is dictated by the cage-like structure. For bridgehead halides like 1-bromoadamantane, the immense steric hindrance entirely precludes a backside attack, making the concerted S_N2 mechanism impossible.[1] Consequently, these substrates react exclusively through a stepwise S_N1 mechanism, which involves the formation of a stable tertiary carbocation intermediate.[1][2]
While 3-(Bromomethyl)-2,4,10-trioxaadamantane is formally a primary alkyl halide, its reactivity is profoundly influenced by the bulky trioxaadamantane cage to which the bromomethyl group is attached. This substitution pattern is analogous to a neopentyl halide. Neopentyl systems are notoriously unreactive under typical S_N2 conditions due to the severe steric hindrance preventing nucleophilic attack at the α-carbon.
Therefore, a direct S_N2 displacement on 3-(Bromomethyl)-2,4,10-trioxaadamantane is highly disfavored. The reaction is expected to proceed via an S_N1-like mechanism. This pathway involves a slow, rate-determining ionization step where the bromide leaving group departs to form a carbocation intermediate.[3][4] This process is facilitated by polar protic solvents, which can solvate and stabilize the forming ions.[4] The resulting carbocation is then rapidly captured by a nucleophile.[5] Although a primary carbocation is generally unstable, the electron-donating character of the adamantane cage and potential anchimeric assistance from the proximal oxygen atoms may stabilize the intermediate.
The overall reaction rate is primarily dependent on the concentration of the substrate, 3-(Bromomethyl)-2,4,10-trioxaadamantane, and is independent of the nucleophile's concentration, a hallmark of the S_N1 pathway.[6]
Caption: Proposed S_N1-like mechanism for nucleophilic substitution.
General Experimental Protocol
This protocol provides a robust, adaptable framework for the substitution reaction on 3-(Bromomethyl)-2,4,10-trioxaadamantane with a variety of nucleophiles. Researchers should optimize stoichiometry, temperature, and reaction time for each specific nucleophile.
Materials and Equipment
-
Substrate: 3-(Bromomethyl)-2,4,10-trioxaadamantane (CAS: 157371-80-7)[7]
-
Nucleophile: e.g., Sodium azide (NaN₃), Piperidine, Sodium thiophenoxide (NaSPh), Sodium cyanide (NaCN)
-
Solvent: Anhydrous Dimethylformamide (DMF), Ethanol (EtOH), or Acetonitrile (MeCN)
-
Reagents for Work-up: Diethyl ether (Et₂O) or Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Deionized water
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, standard glassware.
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Bromomethyl)-2,4,10-trioxaadamantane (1.0 eq) in the chosen solvent (e.g., DMF, approximately 0.1-0.5 M concentration).
-
Addition of Nucleophile: Add the nucleophile (1.1-2.0 eq) to the stirred solution. For solid nucleophiles, add in one portion. For liquid nucleophiles, add dropwise. Rationale: A slight excess of the nucleophile ensures the reaction goes to completion.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 50-100 °C). The optimal temperature will depend on the nucleophile's reactivity and the solvent's boiling point.[8] Monitor the reaction progress by TLC until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the initial, slow ionization step of the S_N1 mechanism.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the mixture into a separatory funnel containing deionized water and extract with an organic solvent like ethyl acetate or diethyl ether (3x volume of the reaction mixture). Rationale: This partitions the organic product into the organic layer, leaving inorganic salts and the polar solvent in the aqueous layer.
-
If ethanol or acetonitrile is used, remove the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate/water and transfer to a separatory funnel.
-
Wash the combined organic layers sequentially with deionized water, saturated aqueous NaHCO₃ (if an acidic byproduct is possible), and finally with brine. Rationale: Washing removes residual water-soluble impurities and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if applicable, to obtain the pure substituted product.
Caption: General experimental workflow for nucleophilic substitution.
Data Summary and Applications
The described protocol can be applied to a range of nucleophiles to generate diverse 3-substituted-methyl-2,4,10-trioxaadamantane derivatives. Below is a table summarizing suggested conditions for common transformations based on analogous reactions.[8][9][10]
| Nucleophile (Reagent) | Solvent | Temp (°C) | Molar Eq. (Nu:) | Product Functional Group |
| Azide (NaN₃) | DMF | 80 - 100 | 1.5 | Azidomethyl (-CH₂N₃) |
| Piperidine | EtOH | Reflux | 2.0 | Piperidinomethyl |
| Thiophenoxide (NaSPh) | DMF | 60 - 80 | 1.2 | Phenylthiomethyl (-CH₂SPh) |
| Cyanide (NaCN) | DMF/H₂O | 100 | 1.5 | Cyanomethyl (-CH₂CN) |
Troubleshooting
-
Low or No Reactivity: If the reaction does not proceed, consider increasing the temperature. Ensure the solvent is anhydrous, as water can compete as a nucleophile. A more polar solvent like DMF is generally preferred over less polar options to facilitate ionization.
-
Multiple Products: The formation of multiple spots on TLC may indicate side reactions. The primary competing reaction could be elimination (E1), although this is less common for primary systems. Ensure the reaction temperature is not excessively high. Purification by column chromatography is essential to isolate the desired product.
-
Low Yield after Work-up: Emulsion formation during extraction can lead to product loss. Adding brine during the wash steps can help break up emulsions. Ensure complete extraction by performing multiple organic extractions.
References
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane.
- BSc Chemistry. (n.d.). 9 - BSc Chemistry.
- Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry.
- Organic Chemistry I. (n.d.). 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry.
- BYJU'S. (n.d.). SN1 Reaction Mechanism.
- Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems.
- Wikipedia. (n.d.). SN1 reaction.
- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Nucleophilic Substitution on 3-(Bromomethyl)selenophene.
- Unknown. (n.d.). Experiment 7 — Nucleophilic Substitution.
- ECHEMI. (n.d.). 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE Formula.
- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-2,4,10-trioxatricyclo[3.3.1.1 3.7 ]decane.
- Leonova, M. V., Baimuratov, M. R., & Klimochkin, Y. (2023). Synthesis and Reactions of Allylic Azides of the Adamantane Series. Russian Journal of Organic Chemistry, 59.
- Molbase. (2026, March 2). Synthesis of 8-azidomethyl-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran (Intermediate XXIX).
- Molecularinfo.com. (n.d.). Cas Number 157371-80-7|3-Bromomethyl-2,4,10-trioxa-adamantane|C8H11BrO3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 4. byjus.com [byjus.com]
- 5. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 6. SN1 reaction - Wikipedia [en.wikipedia.org]
- 7. CAS NO. 157371-80-7 | 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE | C8H11BrO3 [localpharmaguide.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
preparation of Grignard reagents from 3-(Bromomethyl)-2,4,10-trioxaadamantane
Application Note & Protocol
Topic: Preparation of Grignard Reagents from 3-(Bromomethyl)-2,4,10-trioxaadamantane
Executive Summary
The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as lipophilicity and metabolic stability to drug candidates.[1][2] The 2,4,10-trioxaadamantane variant introduces heteroatoms that modulate these properties, offering a unique chemical space for exploration. The synthesis of derivatives from this core structure often requires the formation of organometallic intermediates, among which Grignard reagents are paramount for their utility in creating carbon-carbon bonds.[3][4][5][6][7]
This document provides a comprehensive, field-proven guide for the successful preparation of the Grignard reagent, (2,4,10-trioxaadamantan-3-yl)methylmagnesium bromide, from its corresponding bromomethyl precursor. We delve into the nuanced challenges presented by this sterically demanding substrate, offering a detailed, step-by-step protocol and the scientific rationale behind critical experimental choices. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing this valuable synthetic intermediate.
Scientific Principles & Strategic Considerations
The formation of a Grignard reagent from 3-(Bromomethyl)-2,4,10-trioxaadamantane is not a trivial undertaking. Success hinges on a clear understanding of the competing factors at play.
-
The Substrate: A Sterically Encumbered Primary Halide: While primary alkyl halides are generally good substrates for Grignard formation, the extreme bulk of the trioxaadamantane cage presents significant steric hindrance around the reactive center.[8][9] This can impede the approach of the alkyl halide to the magnesium surface, potentially slowing the reaction rate and favoring side reactions.
-
The Imperative of Anhydrous, Anaerobic Conditions: Grignard reagents are exceptionally strong bases and nucleophiles, reacting rapidly and exothermically with protic sources, most notably water.[6][10][11] They are also readily oxidized by atmospheric oxygen. Therefore, the rigorous exclusion of moisture and air through the use of flame-dried glassware and a positive pressure of an inert gas (Argon or Nitrogen) is non-negotiable for success.[10][12]
-
Magnesium Surface Activation: Commercially available magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating.[6][13] This layer must be disrupted. Chemical activation using a small crystal of iodine is a classic and effective method; the iodine etches the oxide layer, exposing fresh, reactive magnesium metal.[14]
-
Solvent Choice - The Role of THF: The choice of solvent is critical. While diethyl ether is a traditional solvent for Grignard reactions, tetrahydrofuran (THF) is generally superior for preparing reagents from less reactive or sterically hindered halides.[8][9] THF's higher solvating power and boiling point help to stabilize the forming Grignard reagent and can facilitate reactions that are sluggish in ether.
Detailed Experimental Protocol
This protocol details the formation of (2,4,10-trioxaadamantan-3-yl)methylmagnesium bromide on a laboratory scale.
Materials & Reagents
| Reagent | Grade | Supplier Example | Notes |
| 3-(Bromomethyl)-2,4,10-trioxaadamantane | ≥97.0% | Sigma-Aldrich | Store in a desiccator. |
| Magnesium Turnings | 99.8%, for Grignard | Sigma-Aldrich | Use freshly opened container or store under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Inhibitor-free. Use from a freshly opened bottle or solvent system. |
| Iodine | Crystal, Reagent | J.T. Baker | A single small crystal is sufficient. |
| Argon or Nitrogen Gas | High Purity (99.99%) | Local Supplier | For maintaining an inert atmosphere. |
Apparatus
-
Three-neck round-bottom flask (e.g., 100 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper or septum
-
Magnetic stir plate and stir bar
-
Schlenk line or inert gas manifold
-
Heating mantle or oil bath
-
Heat gun
Step-by-Step Methodology
Step 1: Rigorous Preparation of Glassware 1.1. Thoroughly clean and dry all glassware (flask, condenser, dropping funnel, stir bar). 1.2. Assemble the apparatus (flask, condenser, dropping funnel) and flame-dry all glass components under a gentle flow of inert gas using a heat gun. Allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.[12]
Step 2: Magnesium Activation 2.1. Remove the dropping funnel and, under a strong counter-flow of inert gas, add magnesium turnings (1.5 equivalents relative to the bromide) to the reaction flask. 2.2. Add a single small crystal of iodine.[15] 2.3. Reassemble the apparatus. Gently warm the flask with a heat gun until the iodine sublimes, creating a purple vapor. The brown color of iodine will fade as it reacts with the magnesium surface.
Step 3: Reaction Initiation 3.1. In a separate dry flask, dissolve 3-(Bromomethyl)-2,4,10-trioxaadamantane (1.0 equivalent) in anhydrous THF to a final concentration of approximately 0.5 M. 3.2. Transfer this solution to the dropping funnel via cannula or a dry syringe. 3.3. Add a small aliquot (~5-10%) of the bromide solution from the dropping funnel to the activated magnesium turnings. 3.4. Observe for signs of reaction initiation: gentle bubbling from the magnesium surface and a slight increase in temperature. The solution may also turn cloudy or grayish.[15] 3.5. If the reaction does not start within 5-10 minutes: Gently warm the flask with a heat gun or apply sonication for a few minutes.[10][14] Do not proceed until initiation is confirmed.
Step 4: Grignard Reagent Formation 4.1. Once the reaction is self-sustaining, begin the dropwise addition of the remaining bromide solution from the dropping funnel. Control the addition rate to maintain a gentle, steady reflux. The reaction is exothermic.[10] If reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath. 4.2. After the addition is complete, rinse the dropping funnel with a small amount of anhydrous THF and add it to the reaction flask. 4.3. Stir the resulting grey/brown mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. For particularly stubborn reactions, gentle heating to reflux may be required.
Step 5: Confirmation and Use 5.1. The resulting solution of (2,4,10-trioxaadamantan-3-yl)methylmagnesium bromide is now ready for use in subsequent reactions. It should be used immediately and should not be stored. 5.2. (Optional) Titration: The concentration of the Grignard reagent can be determined by titration against a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.[10]
Visualization of Workflow and Reaction
The following diagrams illustrate the key processes described in this protocol.
Caption: Experimental workflow for the preparation of the trioxaadamantane Grignard reagent.
Caption: Synthesis of the target Grignard reagent.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Incomplete drying of apparatus/reagents. 2. Poor quality magnesium (inactive surface). 3. Impure starting bromide. | 1. Repeat procedure, ensuring rigorous flame-drying. Use freshly opened anhydrous solvent. 2. Crush Mg turnings in a dry mortar/pestle before use to expose fresh surface.[14] 3. Purify the bromide if necessary. |
| Low yield of Grignard reagent | 1. Wurtz coupling (R-Br + R-MgBr → R-R). 2. Reaction with atmospheric H₂O or O₂. 3. Incomplete reaction. | 1. Ensure slow, controlled addition of the bromide to maintain low concentration.[8] 2. Check for leaks in the inert gas setup; maintain positive pressure. 3. Extend the final stirring time or gently heat to reflux. |
| Dark, tarry mixture forms | 1. Reaction temperature too high. 2. Presence of significant impurities. | 1. Perform the addition at a slower rate or with external cooling to better control the exotherm. 2. Ensure high purity of all reagents and solvents.[8] |
Safety & Handling
-
Chemical Hazards: 3-(Bromomethyl)-2,4,10-trioxaadamantane is an irritant.[16] Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Grignard reagents are corrosive and react violently with water.
-
Procedural Hazards: The formation of Grignard reagents is exothermic and can lead to runaway reactions if the addition of the alkyl halide is too rapid.[10][12]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory. All operations must be conducted within a certified chemical fume hood.
References
- Benchchem. (n.d.). Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Derivatives in Drug Discovery.
- ResearchGate. (n.d.). Adamantane and Grignard Reaction.
- Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides.
- Papanastasiou, I. (2018). Insights in Organometallic Synthesis of Various Adamantane Derivatives with Sigma Receptor-Binding Affinity and Antiproliferative/Anticancer Activity. PubMed.
- Wikipedia. (n.d.). Grignard reagent.
- Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone.
- Kuchar, M., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722.
- Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Ursinus College. (n.d.). The Grignard Reagents: Their Preparation. DigitalCommons@Ursinus.
- Benchchem. (n.d.). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- University of Michigan. (n.d.). Grignard Reaction.
- Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews.
- University of Massachusetts Boston. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Organic Syntheses Procedure. (n.d.). 2 - Organic Syntheses Procedure.
- ResearchGate. (2025, August 7). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products | Request PDF.
- Walborsky, H. M. (1978). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 11(5), 190-197.
- Chemistry LibreTexts. (2023, January 23). Grignard Reagents.
- ECHEMI. (n.d.). 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE Formula.
- ResearchGate. (n.d.). Synthesis of 2-Oxaadamantane Derivatives | Request PDF.
- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)-2,4,10-trioxatricyclo[3.3.1.1 3.7 ]decane.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights in Organometallic Synthesis of Various Adamantane Derivatives with Sigma Receptor-Binding Affinity and Antiproliferative/Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. rroij.com [rroij.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. echemi.com [echemi.com]
Application Note: Intramolecular Williamson Ether Synthesis with Bromomethyl Compounds
Executive Summary
The intramolecular Williamson ether synthesis is a cornerstone transformation in organic chemistry, enabling the construction of cyclic ethers from acyclic precursors containing both a hydroxyl group and a halide leaving group. When utilizing bromomethyl compounds—substrates featuring a primary alkyl bromide ( −CH2Br ) and a distal hydroxyl group—the reaction proceeds with exceptional efficiency. The primary bromide offers minimal steric hindrance, making it an ideal electrophile for the intramolecular SN2 displacement[1]. This guide provides a comprehensive overview of the mechanistic principles, kinetic controls, and validated protocols for synthesizing highly strained cyclic ethers, such as oxetanes, which are motifs of growing importance in medicinal chemistry[2].
Mechanistic Principles & Reaction Causality
The synthesis operates via a highly sensitive two-step mechanism driven by nucleophilic substitution:
-
Deprotonation: A base removes the proton from the hydroxyl group, generating a highly nucleophilic alkoxide intermediate[3].
-
Intramolecular SN2 Attack: The alkoxide undergoes a backside attack on the electrophilic carbon of the bromomethyl group, displacing the bromide ion to close the ring[4].
Causality in Reaction Design:
-
Base Selection: The choice of base is dictated by the pKa of the alcohol and the desired ring size. For highly favored cyclizations (e.g., epoxides and tetrahydrofurans), weaker bases like NaOH or KOH in biphasic systems are sufficient[1]. However, for strained systems like oxetanes, strong, non-nucleophilic bases such as Sodium Hydride ( NaH ) in anhydrous polar aprotic solvents (THF, DMF) are required to irreversibly drive alkoxide formation and prevent reverse ring-opening[5].
-
Concentration Effects: Because the desired cyclization is unimolecular (rate ∝[alkoxide] ) and the competing intermolecular etherification/polymerization is bimolecular (rate ∝[alkoxide][alkyl halide] ), high dilution (typically 0.01 M to 0.1 M ) is critical to statistically favor the intramolecular pathway[6].
Mechanistic pathway of the intramolecular Williamson ether synthesis.
Ring Size Kinetics & Thermodynamic Control
The success and rate of the intramolecular Williamson ether synthesis are heavily dependent on the size of the ring being formed, governed by Baldwin's Rules and the interplay between enthalpy (ring strain) and entropy (probability of chain ends meeting)[5].
-
3-Membered Rings (Epoxides): Proceed via a 3-exo-tet cyclization. Despite high ring strain ( ∼27 kcal/mol ), the extreme proximity of the nucleophile and electrophile results in a highly favorable entropy of activation, making this the fastest cyclization[6].
-
4-Membered Rings (Oxetanes): Proceed via a 4-exo-tet cyclization. This is the most challenging of the small rings. It suffers from both high ring strain ( ∼25 kcal/mol ) and less favorable entropy compared to epoxides, resulting in significantly slower reaction rates[3].
-
5-Membered Rings (Tetrahydrofurans): Proceed via a 5-exo-tet cyclization. This is often the kinetically and thermodynamically favored pathway, balancing low ring strain ( ∼2 kcal/mol ) with excellent orbital alignment[5].
Quantitative Data: Kinetic and Thermodynamic Parameters
The following table summarizes the kinetic and thermodynamic landscape for cyclic ether formation via intramolecular SN2 displacement[5][6].
| Ring Size | Heterocycle | Cyclization Classification | Approx. Strain Energy (kcal/mol) | Relative Rate of Formation ( krel ) |
| 3 | Epoxide (Oxirane) | 3-exo-tet | ~27.0 | 106 (Very Fast) |
| 4 | Oxetane | 4-exo-tet | ~25.0 | 10−2 (Slow) |
| 5 | Tetrahydrofuran | 5-exo-tet | ~2.0 | 105 (Fast) |
| 6 | Tetrahydropyran | 6-exo-tet | ~1.0 | 103 (Moderate) |
Experimental Workflows & Protocols
The following protocols detail the synthesis of 4-membered and 5-membered cyclic ethers from bromomethyl precursors. These procedures are designed as self-validating systems to ensure high yield and purity.
Protocol A: Synthesis of 3,3-bis(bromomethyl)oxetane (4-Membered Ring)
This protocol utilizes 3-bromo-2-(bromomethyl)propan-1-ol. The formation of the strained oxetane ring requires careful temperature control and vigorous stirring[3].
-
Reagents: 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 eq), NaOH (aq, 50% w/w, 1.5 eq), Phase Transfer Catalyst (optional, e.g., TBAB 0.05 eq).
-
Step-by-Step Methodology:
-
Preparation: Dissolve 3-bromo-2-(bromomethyl)propan-1-ol in a suitable organic solvent (e.g., diethyl ether or dichloromethane) to achieve a concentration of 0.1 M [3].
-
Base Addition: Slowly add the aqueous NaOH solution dropwise to the organic mixture with vigorous stirring at room temperature[3].
-
Cyclization: Heat the biphasic mixture to a gentle reflux for 12-24 hours. Monitor via TLC (Hexanes/EtOAc).
-
Work-up: Cool to room temperature, separate the organic layer, and extract the aqueous layer twice with diethyl ether. Wash combined organics with brine and dry over anhydrous MgSO4 [3].
-
Purification: Concentrate under reduced pressure and purify via vacuum distillation or silica gel chromatography to yield the pure oxetane[3].
-
Protocol B: Synthesis of (S)-2-methyl-2-vinyloxolane (5-Membered Ring)
This protocol demonstrates the synthesis of a functionalized tetrahydrofuran from (2S)-3-(bromomethyl)but-3-en-2-ol using irreversible deprotonation[7].
-
Reagents: (2S)-3-(bromomethyl)but-3-en-2-ol (1.0 eq), Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.2 eq), Anhydrous THF.
-
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF and cool to 0∘C [7].
-
Deprotonation: Add a solution of (2S)-3-(bromomethyl)but-3-en-2-ol in THF dropwise over 15 minutes. The evolution of H2 gas will be observed[7].
-
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The 5-exo-tet cyclization proceeds smoothly under these conditions[5][7].
-
Work-up: Quench the reaction carefully at 0∘C with saturated aqueous NH4Cl . Extract the mixture with diethyl ether ( 3×50 mL )[7].
-
Purification: Dry the combined organic layers over anhydrous MgSO4 , concentrate, and purify by flash column chromatography on silica gel[7].
-
Experimental workflow for synthesizing cyclic ethers via intramolecular SN2.
Troubleshooting & Self-Validation Metrics
To ensure the integrity of the intramolecular Williamson ether synthesis, researchers should monitor the following analytical metrics:
-
TLC Monitoring: The starting bromomethyl alcohol is highly polar due to hydrogen bonding. The cyclic ether product will elute significantly faster (higher Rf value) on silica gel.
-
NMR Validation: In 1H NMR, the diagnostic shift of the protons adjacent to the oxygen ( −CH2−O− ) is critical. In the acyclic precursor, these typically resonate around 3.5–3.8 ppm . Upon cyclization into a strained ring (like an oxetane), these protons shift downfield to ∼4.2–4.8 ppm due to the deshielding effect of the constrained ring geometry[2][8]. The disappearance of the distinct −CH2−Br signal further validates complete cyclization.
References
-
Benchchem. "Application Notes and Protocols for Williamson Ether Synthesis using 1,2,4-Tribromobutane." 1
-
Benchchem. "Mechanistic Showdown: 3-Bromo-2-(bromomethyl)propan-1-ol in Oxetane Synthesis and Beyond." 3
-
Benchchem. "Kinetic vs. Thermodynamic Control in Oxolane Ring Formation: A Comparative Guide." 5
-
Benchchem. "mechanism of action of (2S)-3-(bromomethyl)but-3-en-2-ol in specific reactions." 7
-
Master Organic Chemistry. "Intramolecular Williamson Ether Synthesis." 4
-
Benchchem. "Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Functionalized Oxetanes." 8
-
Benchchem. "The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide." 6
-
ACS Chemical Reviews. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-(Bromomethyl)-2,4,10-trioxaadamantane Purification
Welcome to the Advanced Technical Support Center for adamantane and orthoester derivative handling. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 3-(Bromomethyl)-2,4,10-trioxaadamantane . The primary failure mode in purifying this compound stems from a fundamental misunderstanding of its structural vulnerability: the bridged orthoester cage.
This guide is designed to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices and providing self-validating protocols to ensure high-yield, high-purity recovery.
Part 1: Quantitative Physicochemical Data
Before selecting a purification strategy, it is critical to understand the physical properties governing the compound's behavior in various phases.
| Property | Value | Implication for Purification Strategy |
| Molecular Weight | 235.08 g/mol [1] | Ideal for ESI/APCI-MS tracking during chromatography. |
| Melting Point | 95–97 °C[1] | Highly crystalline; prime candidate for solvent-evaporation recrystallization. |
| Boiling Point | 266.3 °C (at 760 mmHg)[1] | Standard distillation is non-viable; high risk of thermal degradation. |
| Density | 1.66 g/cm³[1] | Forms the heavy organic layer during liquid-liquid extraction (e.g., in DCM). |
| XLogP3 | 1.40[1] | Moderate lipophilicity; dictates a non-polar to moderately polar eluent gradient. |
Part 2: Purification Decision Workflow
The following logic tree dictates the optimal purification path based on the crude mixture's impurity profile.
Purification workflow for 3-(Bromomethyl)-2,4,10-trioxaadamantane highlighting acid sensitivity.
Part 3: Troubleshooting & FAQs
Q1: Why does my compound streak on TLC and degrade during silica gel flash chromatography? Causality: The 2,4,10-trioxaadamantane core is a bridged orthoester. Standard silica gel is inherently acidic due to surface silanol groups (pKa ~ 4.5–5.0). When the orthoester contacts these acidic sites, it undergoes rapid, acid-catalyzed hydrolysis, opening the cage to form the corresponding ester and alcohol. Solution: You must deactivate the stationary phase. Incorporate 1% (v/v) Triethylamine (TEA) into your Hexane/Ethyl Acetate mobile phase. This neutralizes the silanol groups, preserving the structural integrity of the cage during elution.
Q2: What is the optimal solvent system for recrystallizing this specific derivative? Causality: With a melting point of 95–97 °C[1], 3-(Bromomethyl)-2,4,10-trioxaadamantane is highly crystalline. However, it requires a solvent that provides a steep thermodynamic solubility gradient without inducing solvolysis. Solution: Isopropanol (i-PrOH) is the optimal choice[2]. Slow evaporation of i-PrOH at room temperature allows the molecules to pack efficiently into the crystal lattice while excluding impurities. Alternatively, a Hexane/EtOAc mixture can be used for rapid precipitation[2].
Q3: How do I remove residual unreacted bromo-precursors or high-boiling solvents? Causality: Halogenated precursors often co-elute with the target compound due to similar lipophilicity (XLogP3). Solution: If chromatography fails to separate them, utilize high-vacuum sublimation. The rigid, spherical cage structure of the adamantane core allows it to sublime at relatively low temperatures under vacuum, leaving heavier polymeric or polar impurities behind.
Part 4: Validated Step-by-Step Methodologies
Protocol A: Base-Deactivated Flash Column Chromatography
Use this method when the crude mixture contains complex, multi-component impurities.
-
Solvent Preparation: Prepare a gradient mobile phase of Hexane/Ethyl Acetate (starting at 10:1 and ramping to 3:1)[2]. Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures.
-
Column Packing: Slurry-pack the silica gel using the TEA-doped 10:1 solvent. Flush the packed column with at least two column volumes of the solvent to ensure complete neutralization of the silanol groups.
-
Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) containing 1% TEA. Apply the sample evenly to the column head.
-
Elution & Fraction Collection: Elute using the prepared gradient. Collect fractions in clean borosilicate tubes.
-
Self-Validating Check: Spot the eluting fractions on a TLC plate. Validation: If the product spot appears as a tight, symmetrical circle, the orthoester cage is intact. If you observe continuous streaking down to the baseline, the orthoester is actively hydrolyzing, proving that the mobile phase lacks sufficient TEA.
Protocol B: Solvent-Evaporation Recrystallization
Use this method for semi-pure batches (>85% purity) to achieve analytical grade (>99%) material.
-
Dissolution: Suspend the solid in a minimal volume of warm i-PrOH (approx. 45 °C). Caution: Do not exceed 60 °C to prevent thermal stress on the bromomethyl group.
-
Hot Filtration: Rapidly pass the warm solution through a PTFE syringe filter (0.22 µm) into a clean vial to remove insoluble particulates and nucleation inhibitors.
-
Crystallization: Loosely cap the vial (or cover with perforated parafilm). Allow slow evaporation at room temperature (20–25 °C) undisturbed for 24–48 hours[2].
-
Harvesting: Decant the mother liquor. Wash the resulting white amorphous solid/crystals with ice-cold hexane to remove surface impurities, then dry under high vacuum.
-
Self-Validating Check: After drying, determine the melting point. Validation: A sharp melting point precisely between 95–97 °C[1] validates absolute purity and confirms the absence of solvent inclusion in the crystal lattice. A depressed or broad melting point indicates incomplete purification.
Part 5: References
-
Title: Enantioselective Organocatalytic Desymmetric Acylation as an Access to Orthogonally Protected myo-Inositols Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Sources
Technical Support Center: Troubleshooting 3-(Bromomethyl)-2,4,10-trioxaadamantane Reactions
Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals working with 3-(Bromomethyl)-2,4,10-trioxaadamantane , a highly specialized bridged orthoester used primarily as a robust protecting group for carboxylic acids or as a rigid structural scaffold.
Due to its unique stereoelectronic properties, working with this molecule requires precise control over reaction conditions. This guide dissects the causality behind common side products, provides self-validating protocols, and offers mechanistic troubleshooting to ensure high-yield syntheses.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During nucleophilic substitution of the bromomethyl group, why am I recovering mostly unreacted starting material?
The Causality: The bromomethyl group is directly attached to the C3 bridgehead carbon of the trioxaadamantane cage. This creates a highly sterically hindered, "neopentyl-like" environment. The bulky adamantane scaffold physically blocks the Bürgi-Dunitz trajectory required for a standard SN2 backside attack. Consequently, nucleophilic substitution is kinetically unfavorable due to severe steric and stereoelectronic repulsion[1]. The Solution: You must lower the activation energy barrier. Employ Finkelstein-type catalysis by adding Sodium Iodide (NaI) to convert the bromide to a more reactive iodide in situ. Utilize strongly polar aprotic solvents (e.g., anhydrous DMF or NMP) and elevate the temperature to 80–100 °C.
Q2: My LC-MS shows a major side product with an M+18 mass (or a ring-opened ester). What caused this degradation?
The Causality: The 2,4,10-trioxaadamantane system is an orthoester. While it provides immense steric shielding against nucleophiles and strong bases, it is acutely sensitive to trace acids. Protonation of a bridgehead oxygen leads to the rate-determining cleavage of the C-O bond, forming a resonance-stabilized dialkoxycarbocation[2]. If any moisture is present, this intermediate is rapidly and irreversibly trapped by water, yielding a ring-opened ester or alcohol side product. The Solution: Ensure all reagents and solvents are strictly anhydrous. Introduce a mild, non-nucleophilic base (e.g., 0.1–1.0 equivalents of triethylamine or pyridine) to the reaction mixture to scavenge trace protons and prevent carbocation formation.
Q3: The product degrades during silica gel column chromatography, yielding multiple spots on the TLC plate. How can I safely purify it?
The Causality: Standard silica gel possesses slightly acidic surface silanol groups (pH ~4.5–5.5). Prolonged residence time on the column induces the exact acid-catalyzed orthoester hydrolysis described above[1]. The Solution: Pre-treat the silica gel by flushing the column with an eluent containing 1–2% triethylamine ( Et3N ) to neutralize the acidic silanols. Maintain 0.5% Et3N in your mobile phase throughout the purification.
Part 2: Mechanistic Visualizations
To fully control the reaction, one must understand the degradation pathways and the troubleshooting logic.
Caption: Mechanism of acid-catalyzed hydrolysis of the 2,4,10-trioxaadamantane core via a carbocation.
Caption: Troubleshooting workflow for identifying and resolving common side products during substitution.
Part 3: Quantitative Stability Profile
Understanding the chemical boundaries of the trioxaadamantane protecting group is critical for planning multi-step syntheses.
| Reaction Condition | Stability Status | Half-life / Outcome | Mechanistic Reasoning |
| Strong Base (e.g., n-BuLi, NaOH) | Highly Stable | Intact (>48h) | Lack of acidic protons; stereoelectronic shielding of the electrophilic orthoester center[1]. |
| Nucleophiles (e.g., Grignard, RMgX) | Highly Stable | Intact (>24h) | Severe steric hindrance prevents nucleophilic attack on the cage carbons[1]. |
| Mild Acid (e.g., 0.1 M HCl, AcOH) | Unstable | Rapid hydrolysis ( t1/2 ~ minutes) | Protonation induces rapid formation of a dialkoxycarbocation[2]. |
| Reductants (e.g., LiAlH4 , NaBH4 ) | Stable | Intact | Absence of reducible carbonyl groups within the orthoester framework. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Finkelstein-Assisted Substitution (e.g., Azidation)
This protocol is designed to overcome the neopentyl-like steric hindrance of the bromomethyl group while protecting the acid-sensitive orthoester core.
-
Preparation: In an oven-dried Schlenk flask under an N2 atmosphere, dissolve 3-(Bromomethyl)-2,4,10-trioxaadamantane (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Catalyst & Reagent Addition: Add Sodium Azide ( NaN3 , 3.0 eq) and Sodium Iodide (NaI, 0.2 eq).
-
Causality: NaI acts as a catalyst, continuously converting the bromide into a more reactive primary iodide in situ, drastically lowering the SN2 activation energy.
-
-
Heating: Heat the mixture to 85 °C for 16 hours.
-
Validation Check (In-Process): Remove a 10 µL aliquot, dilute in EtOAc, and check via TLC (Hexanes/EtOAc 8:2). The starting material should be fully consumed. If unreacted starting material persists, verify the anhydrous nature of the DMF, as moisture poisons the substitution.
-
Basic Quench: Cool to room temperature and quench with saturated aqueous NaHCO3 .
-
Causality: The basic aqueous quench ensures the pH remains >7 during the workup, preventing the formation of the dialkoxycarbocation and subsequent hydrolysis.
-
-
Extraction & Purification: Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4 , and concentrate. Purify via flash chromatography using silica gel pre-treated with 1% Et3N in Hexanes/EtOAc.
Protocol B: Controlled Acidic Deprotection (Hydrolysis)
When you are ready to remove the trioxaadamantane protecting group to reveal the carboxylic acid/ester derivative.
-
Preparation: Dissolve the functionalized trioxaadamantane derivative in a 4:1 mixture of THF and 1M aqueous HCl (0.1 M substrate concentration).
-
Reaction: Stir at room temperature for 2 hours.
-
Causality: The rate-determining step is the dissociation into the dialkoxycarbocation, which is extremely rapid and thermodynamically driven in the presence of an aqueous acid[2].
-
-
Validation Check (In-Process): Monitor by LC-MS. You should observe the disappearance of the parent mass and the appearance of the M-116 mass (loss of the trioxaadamantane core).
-
Isolation: Neutralize carefully with saturated NaHCO3 until pH ~4 (if isolating the free acid) or pH ~7 (if isolating an intermediate ester). Extract with EtOAc, dry, and concentrate.
References
-
Voss, G., & Gerlach, H. (1983). Ortho Esters with 2,4,10-Trioxaadamantane Structure as Carboxyl Protecting Group; Applications in the Synthesis of Substituted Carboxylic Acids by Means of Grignard Reagents. Helvetica Chimica Acta.[1] URL:[Link]
-
McClelland, R. A., & Lam, P. W. K. (1985). Hydrolysis of trioxaadamantane ortho esters. I. Dialkoxycarbocation. Canadian Journal of Chemistry.[2] URL:[Link]
Sources
Technical Support Center: Advanced Workup & Purification of Adamantane Derivatives
Welcome to the Technical Support Center. The synthesis of adamantane derivatives—crucial scaffolds in neuropharmacology (e.g., memantine, amantadine) and antiviral drug development—presents unique downstream processing challenges. Due to the highly lipophilic, symmetrical, and cage-like structure of the adamantane core, standard purification techniques often fail.
This guide provides researchers and drug development professionals with field-proven, causality-driven troubleshooting strategies to isolate high-purity adamantane compounds while effectively removing unreacted starting materials, poly-substituted byproducts, and catalyst residues.
Core Purification Workflow
Workflow for the workup and purification of adamantane derivatives.
Part 1: Troubleshooting Workup Emulsions & Phase Separations
Q: During the synthesis of 1-acetyl-3,5-dimethyladamantane using Lewis acids (e.g., AlCl₃), I encounter severe emulsions during the aqueous workup. How can this be resolved? A: Causality & Solution: Aluminum chloride reacts with water to form insoluble aluminum hydroxide gels (Al(OH)₃) at near-neutral pH. These gels physically trap organic solvents (like dichloromethane) and stabilize emulsions, making phase separation nearly impossible. To resolve this, you must control the pH during the quench. Quench the reaction mixture into an ice-cold acidic solution (e.g., aqueous HCl) to keep the aluminum species water-soluble as the [Al(H₂O)₆]³⁺ cation[1]. Alternatively, use a strongly basic quench (e.g., 5% NaOH) to convert the aluminum into the highly soluble aluminate anion, [Al(OH)₄]⁻, which will remain entirely in the aqueous phase[2].
Part 2: Strategies for Removing Unreacted Starting Materials & Byproducts
Q: How do I efficiently remove unreacted adamantane or 1,3-dimethyladamantane from the synthesized derivative? A: Causality & Solution: Adamantane and its alkyl derivatives are highly non-polar and possess a highly symmetrical, spherical structure, which gives them an unusually high vapor pressure for their molecular weight. Because of this, unreacted starting materials readily sublime. If your target compound is functionalized (e.g., an alcohol, ketone, or amine), it will have significantly lower volatility due to hydrogen bonding or dipole interactions. You can remove unreacted adamantane by applying vacuum sublimation prior to further liquid-phase purification[3].
Q: What is the most reliable method to separate mono-substituted adamantanes (like 1-adamantanol) from poly-substituted byproducts (like 1,3-adamantanediol)? A: Causality & Solution: Over-oxidation is a common issue in adamantane functionalization. Mono- and poly-substituted derivatives often co-crystallize if the solvent evaporates too quickly, ruining product purity. The most reliable method is controlled cooling crystallization. By dissolving the crude mixture in an organic solvent (like toluene or acetone) and cooling it at a strictly controlled deposition rate of 0.01 to 1.50 h⁻¹, you selectively precipitate the mono-substituted 1-adamantanol. The poly-substituted impurities and trace organic solvents remain dissolved in the mother liquor, yielding high-purity crystals[4].
Q: How can I purify amine derivatives like amantadine or memantine without relying on column chromatography? A: Causality & Solution: Adamantane-based amines tend to streak heavily on silica gel, and chromatography is highly inefficient for process scale-up. The optimal self-validating system leverages acid-base chemistry. After hydrolyzing the acetamido or formamido intermediate, extract the free base into an organic solvent like dichloromethane[5]. Then, treat the organic phase with alcoholic HCl. The resulting hydrochloride salt (e.g., memantine hydrochloride) is highly polar and insoluble in non-polar or moderately polar solvents. Adding an anti-solvent like acetone or an aliphatic solvent will force the pure hydrochloride salt to precipitate quantitatively, leaving organic impurities in solution[5][6].
Part 3: Validated Experimental Protocols
Protocol 1: Controlled Cooling Crystallization of 1-Adamantanol
This protocol isolates mono-hydroxylated adamantane from unreacted starting material and poly-hydroxylated byproducts.
-
Dissolution: Dissolve the crude 1-adamantanol mixture in a minimal volume of a suitable organic solvent (e.g., toluene or acetone) at an elevated temperature (e.g., 60 °C) until the solution is completely clear[4].
-
Controlled Cooling: Transfer the solution to a programmable cooling bath. Reduce the temperature at a strictly controlled deposition rate of 0.01 to 1.50 h⁻¹ until reaching a final temperature of 0–5 °C[4].
-
Causality: This slow, controlled cooling rate prevents the rapid nucleation that leads to the entrapment of solvent molecules and poly-substituted impurities within the crystal lattice.
-
-
Isolation: Isolate the formed crystals via vacuum filtration.
-
Washing: Wash the filter cake with a small volume of ice-cold solvent to displace any residual mother liquor containing impurities.
-
Drying: Dry the crystals under reduced pressure to yield high-purity 1-adamantanol[4].
Protocol 2: Workup and Isolation of Amantadine Hydrochloride
This protocol outlines the isolation of amantadine free from heavy metal and organic impurities without chromatography.
-
Quenching: Following the formylation of 1-bromoadamantane, slowly pour the hot reaction mixture into ice-cold water (0–5 °C) under vigorous stirring to precipitate the N-(1-adamantyl)-formamide intermediate[5].
-
Hydrolysis: Reflux the isolated intermediate in an aqueous hydrochloric acid solution (approx. 19.46%) for 1 hour to cleave the formyl group[5].
-
Extraction: Cool the mixture to 15–20 °C and extract the aqueous layer with dichloromethane (DCM)[5].
-
Causality: The acidic aqueous layer retains the protonated amantadine, while the DCM extracts non-basic organic impurities and unreacted intermediates.
-
-
Precipitation: Evaporate the purified aqueous layer under vacuum to yield a crude white solid[5].
-
Anti-Solvent Washing: Suspend the solid in acetone, stir at 50 °C for 1 hour, then cool to 0–5 °C for an additional hour.
-
Causality: Acetone acts as a highly effective anti-solvent for the hydrochloride salt but readily dissolves residual organic impurities[5].
-
-
Filtration: Filter the precipitate, wash with cold acetone, and dry under vacuum to obtain pure amantadine hydrochloride (>99% purity)[5].
Part 4: Quantitative Data Summary
| Derivative Type | Primary Impurity | Recommended Workup/Purification | Key Solvent/Reagent | Expected Yield / Purity |
| 1-Acetyl-3,5-dimethyladamantane | AlCl₃ catalyst gels | Acidic/Basic aqueous quench & DCM extraction | 1M HCl or 5% NaOH, DCM | >90% Yield[1][2] |
| 1-Adamantanol | 1,3-adamantanediol | Controlled cooling crystallization | Toluene or Acetone | >95% Purity[4] |
| Amantadine HCl | N-(1-adamantyl)-formamide | Acid-base extraction & Anti-solvent precipitation | DCM, Acetone | 87.9% Yield, >99% Purity[5] |
| Memantine HCl | 1-acetamido-3,5-dimethyladamantane | Alcoholic HCl salt formation | Aliphatic solvents / Acetone | High Purity[5][6] |
References
- Title: JP2013224272A - Method of producing 1-adamantanol Source: Google Patents URL
-
Title: Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: WO/2009/153806 PROCESS FOR PREPARING MEMANTINE HYDROCHLORIDE SUBSTANTIALLY FREE OF IMPURITIES Source: WIPO Patentscope URL: [Link]
-
Title: Simple and Economical Process for Producing Amantadine Hydrochloride Source: PMC - NIH URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JP2013224272A - Method of producing 1-adamantanol - Google Patents [patents.google.com]
- 5. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Optimizing Alkylation Reactions with 3-(Bromomethyl)-2,4,10-trioxaadamantane
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for leveraging 3-(Bromomethyl)-2,4,10-trioxaadamantane in your alkylation workflows. The unique sterics and functionality of this reagent offer exciting synthetic possibilities, but also present specific challenges. Here, we address common issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is 3-(Bromomethyl)-2,4,10-trioxaadamantane and what are its primary applications?
3-(Bromomethyl)-2,4,10-trioxaadamantane is a specialized alkylating agent. Its structure consists of a reactive primary alkyl bromide attached to a rigid trioxaadamantane cage. This cage is a stable orthoester, which serves as a masked or protected form of a carboxylic acid.
Its primary use is to introduce the "3-carboxy-1-adamantyl-methyl" moiety to a nucleophile. After successful alkylation, the trioxaadamantane group can be hydrolyzed under acidic conditions to reveal a carboxylic acid. This makes it a valuable building block in medicinal chemistry for creating novel adamantane-containing drug candidates, where the rigid adamantane scaffold can improve pharmacokinetic properties and the carboxylic acid can serve as a handle for further functionalization or to enhance solubility.
Q2: What are the key physical and chemical properties of this reagent?
Understanding the reagent's properties is critical for proper handling and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 157371-80-7 | [1][2] |
| Molecular Formula | C₈H₁₁BrO₃ | [1][2] |
| Molecular Weight | 235.08 g/mol | [1] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 95-97 °C | [1] |
| Solubility | Soluble in aprotic solvents like DMF, DMSO, CH₂Cl₂, THF, Acetonitrile | General Knowledge |
| Storage Conditions | 2-8°C, under a dry, inert atmosphere, protected from light | [1][3] |
Q3: How should I handle and store 3-(Bromomethyl)-2,4,10-trioxaadamantane safely?
Proper handling is essential for both safety and reagent integrity.[1][3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Storage: Store the reagent in a tightly sealed container at the recommended refrigerated temperature (2-8°C) to minimize decomposition.[1][3] The compound is a combustible solid and should be kept away from strong oxidizing agents.[3][4]
-
Moisture Sensitivity: While not acutely water-reactive, it's good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis over long-term storage and to ensure anhydrous reaction conditions.
Q4: What types of nucleophiles can be alkylated with this reagent?
This reagent is a classic S_N2 electrophile. It reacts readily with a wide range of soft and hard nucleophiles, including:
-
O-Nucleophiles: Phenols, alcohols
-
N-Nucleophiles: Primary and secondary amines, azides, indoles[5][6][7]
-
S-Nucleophiles: Thiols[5]
-
C-Nucleophiles: Enolates, terminal alkynes (after deprotonation)[8]
The success of the reaction is highly dependent on the nucleophilicity of the substrate and the reaction conditions chosen.
Troubleshooting and Optimization Guide
This section addresses specific experimental failures and provides a logical framework for optimization.
Issue 1: Low or No Product Yield
A common frustration is the failure of the reaction to proceed to completion. This often points to a mismatch in reaction parameters for your specific nucleophile.
-
The "Why": Most nucleophiles (phenols, thiols, some amines) require deprotonation by a base to become sufficiently reactive for the S_N2 attack. If the base is too weak (pKa of its conjugate acid is lower than the pKa of the nucleophile), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Recommended Solutions:
-
Choose a base with an appropriate pKa. For phenols and thiols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5][9][10] For N-alkylation of amines, which are often sufficiently nucleophilic themselves, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge the HBr byproduct.[5]
-
Use the correct stoichiometry. Typically, 1.5 to 2.5 equivalents of base are used to ensure complete deprotonation and/or scavenging.[5][9]
-
| Base | Type | Common Applications & Comments |
| K₂CO₃, Cs₂CO₃ | Inorganic, Mild | Excellent for O- and S-alkylation of phenols and thiols. Heterogeneous, so vigorous stirring is essential.[5][9][10] |
| NaH | Inorganic, Strong | Powerful base for deprotonating alcohols and carbon nucleophiles. Requires strictly anhydrous conditions. |
| Et₃N, DIPEA | Organic, Scavenger | Used for N-alkylation to neutralize the HBr formed. Non-nucleophilic, preventing competition with the substrate.[5] |
| DBU | Organic, Strong | A strong, non-nucleophilic base suitable for deprotonating a wide range of substrates.[11] |
-
The "Why": The S_N2 reaction mechanism is heavily influenced by the solvent. The ideal solvent must solubilize both reactants and favor the transition state. Polar aprotic solvents are superior because they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, creating a solvent cage that blunts its reactivity.
-
Recommended Solutions:
-
The "Why": The adamantane cage is sterically bulky. This can slow down the approach of the nucleophile to the electrophilic carbon. If your nucleophile is also sterically hindered, this problem is magnified. Reactions run at room temperature may be too slow to complete in a reasonable timeframe.
-
Recommended Solutions:
-
Increase the Reaction Temperature. Heating the reaction (e.g., to 60-80 °C) can provide the necessary activation energy to overcome the steric barrier.[12] Always monitor for potential side product formation at higher temperatures using TLC or LC-MS.
-
Extend the Reaction Time. If the reaction is clean but slow, simply allowing it to stir longer (24-48 hours) may be sufficient to achieve a high yield.[9][10]
-
Issue 2: Formation of Multiple Products
The appearance of unexpected spots on a TLC plate indicates side reactions are occurring.
-
The "Why": Alkyl bromides can undergo elimination (E2) to form an alkene, especially in the presence of a strong, sterically hindered base. While less common for primary bromides, it can occur if the nucleophile is also a strong base.
-
Recommended Solution:
-
Avoid overly strong or bulky bases if possible. For example, if alkylating a phenol, K₂CO₃ is a better choice than potassium tert-butoxide, as the latter is much more likely to promote elimination.
-
-
The "Why": Primary amines, once alkylated, form secondary amines which are often more nucleophilic than the starting material. This can lead to a second alkylation, forming a tertiary amine, and even a third, forming a quaternary ammonium salt.
-
Recommended Solution:
-
Use a stoichiometric excess of the primary amine relative to the 3-(Bromomethyl)-2,4,10-trioxaadamantane. This ensures the alkylating agent is more likely to encounter a molecule of the starting amine rather than the mono-alkylated product.
-
Workflow Diagram: Troubleshooting Low Alkylation Yield
The following diagram outlines a logical workflow for addressing low product yield.
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Key Experimental Protocol: General Procedure for O-Alkylation of a Phenol
This protocol provides a robust starting point for your optimizations.
Reagents and Materials:
-
Substituted Phenol (1.0 eq)
-
3-(Bromomethyl)-2,4,10-trioxaadamantane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[5]
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)[5]
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF or MeCN to create a stirrable suspension (approx. 0.1-0.5 M concentration with respect to the phenol).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.
-
Add 3-(Bromomethyl)-2,4,10-trioxaadamantane (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude residue can be purified by silica gel column chromatography to yield the desired ether.[12]
Post-Alkylation: Deprotection of the Trioxaadamantane Group
A critical final step for many applications is the hydrolysis of the trioxaadamantane orthoester to reveal the carboxylic acid.
Q: How do I deprotect the trioxaadamantane group to get the carboxylic acid?
The orthoester linkage is stable to basic and nucleophilic conditions but is designed to be cleaved under acidic conditions.[13]
-
The "Why": The mechanism involves protonation of one of the oxygen atoms, followed by ring-opening and subsequent attack by water. Further hydrolysis of the resulting ester intermediates ultimately yields the carboxylic acid and byproducts derived from the original adamantane core.
-
Recommended Deprotection Protocol:
-
Dissolve the purified, alkylated product in a suitable solvent such as dichloromethane (DCM) or a mixture of THF/water.
-
Add an acid. For sensitive substrates, a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-20% TFA) at room temperature is a good starting point.[13][14] For more robust molecules, aqueous hydrochloric acid (e.g., 1-3 M HCl) can be used.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, remove the acid and solvent under reduced pressure (if using TFA/DCM) or perform an aqueous workup and extract the product with an organic solvent like ethyl acetate.
-
This deprotection step transforms the sterically bulky, lipophilic moiety into a polar carboxylic acid, profoundly changing the molecule's physical properties.
References
- Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type deriv
- optimization of reaction conditions for (R)-3-(bromomethyl)hexanoic acid synthesis. Benchchem.
- 157371-80-7, 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE Formula. ECHEMI.
- Application Notes and Protocols for Alkylation Reactions Using 3-(Bromomethyl)phenoxyacetic Acid. Benchchem.
- Aldrich 157910 - SAFETY D
- Optimisation of reaction conditions for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles.
- SAFETY D
- Aldrich - 359246 - SAFETY D
- Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type deriv
- Protecting Groups List. SynArchive.
- Synthesis of 2-Oxaadamantane Deriv
- Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide. Benchchem.
- Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research.
- Reaction Optimizations for 3 a.
- Synthesis and Reactions of Allylic Azides of the Adamantane Series.
- 3-(Bromomethyl)-2,4,10-trioxatricyclo[3.3.1.1 3.7 ]decane. Sigma-Aldrich.
- Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals.
- Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Royal Society of Chemistry.
- CAS NO. 157371-80-7 | 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE. Local Pharma Guide.
- Kumada-Corriu reactions of alkyl halides with alkynyl nucleophiles. PubMed.
- Regio- and stereo-selective bromo(alkoxylation)s of (E )-α-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxymethylene) carbonyl compounds. RSC Publishing.
Sources
- 1. echemi.com [echemi.com]
- 2. CAS NO. 157371-80-7 | 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE | C8H11BrO3 [localpharmaguide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]
- 8. Kumada-Corriu reactions of alkyl halides with alkynyl nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 10. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Regio- and stereo-selective bromo(alkoxylation)s of (E [ ] )-α-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxymethylene) carbonyl compounds. A route to near-stereopure α-bromo α-dioxymethyl carbonyl compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Trioxaadamantane Derivatives: Thermal Decomposition & Stability Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis, handling, and thermal analysis of trioxaadamantane derivatives. Because the 2,4,10-trioxaadamantane cage imposes strict stereoelectronic constraints and rigid conformational locking, its derivatives exhibit unique thermal decomposition pathways.
This guide provides targeted troubleshooting for three primary applications of trioxaadamantane derivatives: Energetic Materials , Phosphite Ozonides (Singlet Oxygen Generators) , and Orthoester Protecting Groups .
Module 1: Energetic Nitro-Trioxaadamantanes
Recent advances in materials science have utilized the oxaadamantane framework to design insensitive high-energy explosives, such as 8,8,9,9-tetranitro-2,4,10-trioxaadamantan-6-yl nitrate (NAPTO)[1].
FAQ 1: Why is my synthesized nitro-trioxaadamantane derivative decomposing below the expected 280 °C threshold?
Causality & Explanation: Premature thermal decomposition in cage-like energetic materials is rarely due to inherent backbone instability; rather, it is dictated by stereochemical configuration and crystal packing[2]. For instance, NAPTO exhibits a high thermal decomposition temperature of 284 °C because its specific stereoisomerism allows for a graphite-like 2D layered crystal stacking[1]. This ultraflat 2D layered structure effectively buffers external mechanical and thermal stimuli by converting energy into layer sliding[2]. If your derivative decomposes near 200 °C, you have likely isolated a diastereomer (e.g., an exo,endo,endo-derivative) that lacks this optimal 2D stacking, leading to localized thermal hotspots and premature homolysis of the O-NO₂ bonds[2].
Quantitative Data Summary:
| Energetic Compound | Density (g/cm³) | Decomposition Onset (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) |
|---|---|---|---|---|
| NAPTO (Optimal 2D Stacking) | 1.95 | 284 | 9169 | >60 |
| exo,endo,endo-Stereoisomers | ~1.95 | 203.2 | 9120 | 18 |
Protocol 1.1: TGA/DSC Thermal Analysis for Energetic Cages
To validate the structural integrity and thermal stability of your synthesized energetic stereoisomers, follow this self-validating thermal analysis protocol:
-
Sample Preparation: Isolate 1.0–2.0 mg of the recrystallized trioxaadamantane derivative. Ensure the sample is completely free of trapped acidic solvents (e.g., HNO₃/H₂SO₄ residues from nitration), as trace acids catalyze premature cage opening.
-
Atmosphere Control: Purge the Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) chambers with high-purity dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Heating Ramp: Apply a strictly controlled heating rate of 5 °C/min from 25 °C to 350 °C. Note: Faster heating rates can mask the true onset of exothermic decomposition.
-
Data Interpretation: Identify the exothermic peak onset. A sharp exotherm >280 °C confirms successful 2D layered crystal stacking. An onset <210 °C indicates either an unfavorable diastereomer or solvent-induced destabilization.
Caption: TGA/DSC thermal analysis and troubleshooting workflow for energetic trioxaadamantane stereoisomers.
Module 2: Phosphite Ozonides (Singlet Oxygen Generation)
1-Phospha-2,8,9-trioxaadamantane ozonide is a highly valuable reagent used as a convenient, non-photochemical source of singlet molecular oxygen ( 1O2 )[3].
FAQ 2: How do I ensure quantitative singlet oxygen yield without premature thermal breakdown?
Causality & Explanation: The stability of phosphite ozonides is heavily dependent on the rigidity of the substituents attached to the phosphorus atom. The trioxaadamantane cage locks the geometry of the phosphite, preventing the rapid, uncoordinated breakdown seen in acyclic derivatives[4]. At temperatures below -30 °C, the ozonide is kinetically stable. However, upon controlled heating to 18 °C, the molecule undergoes a concerted thermal decomposition (O-O bond cleavage), extruding singlet molecular oxygen in quantitative yield ( k1=1.01×10−3 s−1 ) and leaving behind a stable phosphate ester[3][4]. Inconsistent yields are almost always caused by poor temperature control during the warming phase, leading to competing biradical pathways.
Quantitative Data Summary: | Temperature (°C) | Solvent | Rate Constant ( k1 , s⁻¹) | Singlet Oxygen Yield (%) | | :--- | :--- | :--- | :--- | | 18 | CH₂Cl₂ | 1.01×10−3 | ~100 (Quantitative) | | < -30 | CH₂Cl₂ | N/A (Stable) | 0 |
Protocol 2.1: Standardized Thermal Decomposition for 1O2 Generation
-
Ozonide Generation: Pass a stream of dry ozone (O₃) through a solution of 1-phospha-2,8,9-trioxaadamantane in CH₂Cl₂ at -78 °C until a persistent blue color indicates ozone saturation.
-
Purge: Purge the system with dry Argon for 15 minutes at -78 °C to remove all excess dissolved ozone.
-
Substrate Addition: Add the target diene or alkene (the singlet oxygen acceptor) to the cold reaction flask.
-
Controlled Thermal Decomposition: Remove the cooling bath and place the flask in a precisely controlled water bath set to 18 °C. Allow the reaction to proceed for exactly 60 minutes. The quantitative extrusion of 1O2 will occur synchronously with the temperature equilibration.
Caption: Thermal decomposition pathway of 1-phospha-2,8,9-trioxaadamantane ozonide to singlet oxygen.
Module 3: Orthoesters (Hydrolysis vs. Thermal Stability)
FAQ 3: My 2,4,10-trioxaadamantane protecting group is ring-opening during high-temperature reactions. Is this thermal decomposition or acid hydrolysis?
Causality & Explanation: If your 3-substituted-2,4,10-trioxaadamantane cage is degrading, it is highly likely undergoing trace-acid catalyzed hydrolysis , not true thermal decomposition. Unlike acyclic orthoesters, the rigid trioxaadamantane cage prevents the oxygen lone pairs from adopting the antiperiplanar geometry required to easily form a carboxonium ion[5]. Consequently, the cage is remarkably thermally stable under strictly neutral or basic conditions. However, in the presence of even dilute acids at elevated temperatures, the cage undergoes a rapid, reversible equilibration with a ring-opened dioxan-2-ylium ion[6]. If trace water is present, this intermediate irreversibly decomposes into a hemiorthoester, ultimately collapsing into a 1,3,5-cyclohexanetriol monobenzoate[6].
Troubleshooting Step: To prevent this, ensure all high-temperature reactions utilizing trioxaadamantane protecting groups are conducted in strictly anhydrous, acid-free solvents (e.g., adding a mild non-nucleophilic base like 2,6-lutidine as an acid scavenger).
References
-
Acid catalysed hydrolysis of orthoesters Canadian Science Publishing[Link]
-
1-Phospha-2,8,9-trioxaadamantane ozonide. Convenient source of singlet molecular oxygen The Journal of Organic Chemistry (ACS Publications)[Link]
-
The crystal structure of a phosphite ozonide, C2H5C(CH2O)3PO3 ResearchGate[Link]
-
Synthesis and properties of a novel cage-like energetic compound 8,8,9,9-tetranitro-2,4,10-trioxaadamantan-6-yl nitrate Energetic Materials Frontiers (KeAi Publishing)[Link]
-
Stereochemical editing used to tune explosive power of cage-like energetic materials Chemistry World[Link]
-
Hydrolysis of trioxaadamantane ortho esters. I. Dialkoxycarbocation Canadian Science Publishing[Link]
Sources
Advanced Guide to Alternative Reagents for the Synthesis of Bicyclic Ortho Esters (OBO and Beyond)
As a Senior Application Scientist in synthetic methodology, I frequently encounter a recurring bottleneck in complex drug development: the protection of carboxylic acids. While bicyclic ortho esters—specifically the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (OBO) group—are indispensable for masking electrophilicity and providing orthogonality against nucleophiles and strong bases, their traditional synthesis is fraught with limitations.
Corey’s seminal method relies on the rearrangement of 3-methyl-3-hydroxymethyloxetane esters using boron trifluoride etherate ( BF3⋅OEt2 )[1]. However, the harsh Lewis acidity of BF3⋅OEt2 actively degrades acid-sensitive substrates, such as N-Boc/Cbz-protected α -amino acids, and the resulting OBO esters are notoriously susceptible to premature aqueous hydrolysis.
To overcome these roadblocks, this guide objectively compares three field-proven alternative methodologies: DMOBO steric acceleration , Zirconocene-catalyzed ABO rearrangement , and Lewis acid-free DFBA condensation .
Mechanistic Analysis of Alternative Reagents
DMOBO: Steric Acceleration via the Thorpe-Ingold Effect
To address the kinetic sluggishness and hydrolytic instability of the standard OBO group, the DMOBO (dimethyl-OBO) protecting group was developed[2]. By introducing gem-dimethyl substituents to the oxetane precursor, the rate of ortho ester formation is accelerated by a factor of 85[2]. The Causality: This acceleration is driven by the Thorpe-Ingold effect. The bulky methyl groups compress the internal bond angles of the precursor, pre-organizing the reactive centers and drastically lowering the entropic penalty for intramolecular cyclization. Furthermore, this steric shielding imparts a 36-fold increase in stability toward aqueous hydrolysis compared to the standard OBO group[2].
ABO Esters: Zirconocene-Catalyzed Rearrangement (Wipf's Method)
For highly delicate APIs, Wipf and colleagues introduced the 2,7,8-trioxabicyclo[3.2.1]octane (ABO) ester[1]. Instead of oxetanes, this method utilizes epoxy esters and a mild, in situ generated cationic zirconocene complex ( Cp2ZrCl+ ). The Causality: The highly oxophilic zirconocene selectively coordinates to the epoxide oxygen, facilitating a smooth 5-exo cyclization without requiring harsh Brønsted or Lewis acids. This protocol is exceptionally tolerant, enabling the high-yield conversion of acid-sensitive α -amino, α -hydroxy, and β -bromo acid derivatives[1].
Zirconocene-Catalyzed Epoxy Ester to ABO Ortho Ester Rearrangement Pathway
DFBA: Lewis Acid-Free Direct Condensation
When synthesizing bicyclic ortho esters directly from triols, N,N-diethyl- α , α -difluorobenzylamine (DFBA) serves as a powerful, self-activating reagent[3]. The Causality: DFBA reacts with 1,1,1-tris(hydroxymethyl)ethane to generate a highly electrophilic fluoroiminium intermediate. The triol undergoes rapid, sequential nucleophilic attacks, displacing fluoride ions to form the bicyclic ortho ester in a single pot. This completely circumvents the need for external Lewis acids, preventing acid-catalyzed degradation[3].
DFBA-Mediated Direct Synthesis of Bicyclic Ortho Esters
Quantitative Performance Comparison
The following table summarizes the operational parameters and performance metrics of each synthetic approach, allowing researchers to select the optimal reagent based on substrate sensitivity.
| Reagent / Methodology | Target Ortho Ester | Precursor | Catalyst / Promoter | Typical Yield | Hydrolytic Stability | Best Application Profile |
| Traditional Corey Method | OBO | Oxetane ester | BF3⋅OEt2 | 50–90% | Baseline (1x) | Robust, simple aliphatic/aromatic acids |
| Dimethyl-Oxetane | DMOBO | Dimethyl-oxetane ester | BF3⋅OEt2 | 85–95% | High (36x vs OBO) | Substrates requiring prolonged aqueous workups |
| Zirconocene Catalysis | ABO | Epoxy ester | Cp2Zr(H)Cl / AgClO4 | 80–95% | Moderate | Acid-sensitive α -amino and α -hydroxy acids |
| DFBA Reagent | OBO / Bicyclic Acetals | Triol + Carboxylic acid | None (Self-activating) | 60–75% | Baseline (1x) | Direct synthesis avoiding Lewis acids entirely |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to prevent common experimental failures.
Protocol A: Zirconocene-Catalyzed Synthesis of ABO Esters
Designed for acid-sensitive substrates (e.g., Cbz-protected amino acids).
-
Catalyst Activation:
-
Action: In a flame-dried flask shielded from light, dissolve Cp2Zr(H)Cl (Schwartz's reagent, 0.1 eq) and AgClO4 (0.1 eq) in anhydrous CH2Cl2 at 0 °C.
-
Causality: AgClO4 abstracts the chloride from Schwartz's reagent, generating the catalytically active Cp2Zr+ cation. Light shielding is mandatory to prevent the photochemical degradation of the silver salt, which would permanently quench catalytic turnover.
-
-
Epoxy Ester Rearrangement:
-
Action: Add the epoxy ester (1.0 eq) dissolved in CH2Cl2 . Stir at room temperature for 2–4 hours.
-
Validation: Monitor via TLC (using basic alumina plates). The disappearance of the less polar epoxy ester spot confirms full conversion.
-
-
Reaction Quenching:
-
Action: Add Triethylamine ( Et3N , 10 eq) directly to the reaction mixture before aqueous workup.
-
Causality: Neutralizes any trace acidic species generated during the reaction or present in the solvent, preventing the catastrophic hydrolysis of the newly formed, acid-labile ABO ester.
-
-
Orthogonal Purification:
-
Action: Concentrate the organic layer and purify via column chromatography using exclusively basic alumina (Activity I).
-
Causality: Standard silica gel possesses inherent Brønsted acidity ( pKa ~ 4.5-5.0), which will rapidly hydrolyze the ortho ester back to the monoester during elution. Basic alumina ensures structural integrity is maintained.
-
Protocol B: DFBA-Mediated Synthesis of Bicyclic Ortho Esters
Designed for rapid, Lewis acid-free condensation.
-
Direct Condensation:
-
Action: Dissolve 1,1,1-tris(hydroxymethyl)ethane (1.0 mmol) and DFBA (1.5 mmol) in anhydrous CDCl3 (5 mL). Stir at 50 °C for 1 hour.
-
Validation: Conducting the reaction in CDCl3 allows for direct in situ 1H NMR monitoring, enabling real-time tracking of the reaction without requiring physical sampling that could introduce moisture.
-
-
Neutralization:
-
Action: Quench the reaction mixture by pouring it into an excess of saturated aqueous NaHCO3 (20 mL).
-
Causality: The sequential condensation of the triol with the fluoroiminium intermediate releases hydrofluoric acid (HF) as a byproduct. Immediate neutralization with a mild base is critical to prevent the acid-catalyzed ring-opening of the product[3].
-
-
Extraction & Isolation:
-
Action: Extract with CH2Cl2 (3 × 20 mL), dry over MgSO4 , and purify via column chromatography (activated alumina / hexane : CH2Cl2 = 1:1).
-
Validation: The process yields a white solid (typical mp 117–118 °C), confirming product identity and purity[3].
-
Sources
A Comparative Guide to the Reactivity of Adamantyl Bromides Versus Benzylic Bromides
Executive Summary
In the landscape of synthetic and medicinal chemistry, alkyl halides are foundational building blocks. Their reactivity, however, is far from uniform and is dictated by a nuanced interplay of steric and electronic factors. This guide provides an in-depth comparison of two structurally distinct yet mechanistically informative bromides: 1-bromoadamantane and benzyl bromide. While 1-bromoadamantane serves as a quintessential model for unimolecular (Sₙ1) reactivity at a bridgehead carbon, benzyl bromide presents a more versatile profile, capable of participating in both unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. Understanding these differences is paramount for researchers designing synthetic routes, developing structure-activity relationships, and predicting reaction outcomes. This document synthesizes mechanistic principles with comparative experimental data and detailed protocols to illuminate the factors governing their divergent chemical behavior.
The Decisive Factor: Carbocation Architecture and Stability
The reactivity of any alkyl halide in nucleophilic substitution is fundamentally tied to its ability to form a stable carbocation intermediate (for Sₙ1 pathways) or the accessibility of its electrophilic carbon for backside attack (for Sₙ2 pathways). Adamantyl and benzylic systems lie at opposite ends of this mechanistic spectrum due to their unique structural constraints and electronic properties.
The Adamantyl System: A Cage of Unimolecular Reactivity
1-Bromoadamantane features a bromine atom at a bridgehead carbon of a rigid, cage-like aliphatic structure. This geometry imposes two critical constraints that define its reactivity:
-
Sₙ2 Inaccessibility: The bimolecular Sₙ2 mechanism requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack). In the adamantyl cage, this trajectory is completely obstructed by the molecule's own framework. Consequently, 1-bromoadamantane is considered completely unreactive under Sₙ2 conditions.[1]
-
Sₙ1 Favorability: The departure of the bromide ion generates a tertiary, bridgehead 1-adamantyl carbocation. Although bridgehead carbocations are generally less stable than their open-chain tertiary counterparts because they cannot achieve ideal sp² planar geometry, the 1-adamantyl cation is sufficiently stable to form.[2][3] Its formation is the rate-determining step in its substitution reactions, making 1-bromoadamantane a classic substrate for studying pure Sₙ1 mechanisms.
The Benzylic System: A Duality of Pathways
Benzyl bromide has a bromine attached to a carbon adjacent to a benzene ring. This "benzylic" position endows it with a unique reactivity profile:
-
Sₙ1 Reactivity: The benzylic carbocation formed upon bromide departure is exceptionally stable due to resonance. The positive charge is not localized on the benzylic carbon but is delocalized across the entire aromatic π-system.[4][5] This extensive delocalization makes the formation of the benzylic carbocation highly favorable, promoting the Sₙ1 pathway, especially with weak nucleophiles in polar protic solvents.[6][7][8]
-
Sₙ2 Reactivity: Despite the stability of its carbocation, the primary benzylic carbon in benzyl bromide is sterically unhindered, making it susceptible to backside attack by strong nucleophiles.[9] Furthermore, the adjacent π-system helps to stabilize the Sₙ2 transition state through orbital overlap. This dual capability means the reaction pathway for benzylic bromides is highly dependent on the reaction conditions.[9][10]
Caption: Mechanistic preferences for 1-bromoadamantane and benzyl bromide.
Quantitative Comparison of Reactivity
While a single study directly comparing the two substrates under identical conditions is scarce, a robust comparison can be constructed from established data on their solvolysis rates (a measure of Sₙ1 reactivity) and their behavior under classic Sₙ2 conditions.
Solvolysis (Sₙ1) Rates
Solvolysis, where the solvent acts as the nucleophile, is the benchmark for assessing Sₙ1 reactivity. The rate is dependent solely on the substrate's ability to ionize to its carbocation.
| Substrate | Relative Solvolysis Rate (Aqueous Ethanol) | Key Stability Factor |
| t-Butyl Bromide | 1,200,000 | Hyperconjugation (Tertiary) |
| Benzyl Bromide | ~1 | Resonance |
| 1-Bromoadamantane | 0.001 | Bridgehead Tertiary |
Note: Relative rates are approximate and compiled from various sources for illustrative purposes. The rate of benzyl bromide is set as a reference point. A key finding is that the solvolysis of 1-bromoadamantane is roughly 1000 times slower than that of t-butyl bromide, highlighting the strain of forming a non-planar carbocation.[3]
This data clearly shows that while 1-bromoadamantane reacts exclusively through the Sₙ1 pathway, its rate is significantly slower than open-chain tertiary systems due to the geometric constraints on its carbocation. Benzyl bromide, while a primary halide, shows Sₙ1 reactivity on par with secondary systems due to the powerful resonance stabilization of its carbocation.
Reactivity Towards Sₙ2 Nucleophiles
The contrast in reactivity is most stark under conditions designed to promote the Sₙ2 mechanism (a strong, non-bulky nucleophile in a polar aprotic solvent).
| Substrate | Reaction with NaCN in DMF | Predominant Mechanism | Rationale |
| Benzyl Bromide | Fast reaction to form benzyl cyanide | Sₙ2 | The primary carbon is sterically accessible, and the polar aprotic solvent enhances the nucleophilicity of the cyanide ion.[10] |
| 1-Bromoadamantane | No reaction | N/A | Backside attack is sterically impossible due to the rigid cage structure.[1] |
Experimental Protocols for Reactivity Assessment
To provide a practical framework, the following protocols describe methods to experimentally validate the reactivity differences discussed.
Protocol 1: Comparative Solvolysis in Aqueous Ethanol (Sₙ1 Conditions)
This experiment measures the rate of acid (HBr) formation as the bromide solvolyzes, which can be monitored by a change in conductivity or by titration.
Objective: To compare the Sₙ1 reaction rates of 1-bromoadamantane and benzyl bromide.
Methodology:
-
Solution Preparation: Prepare 0.01 M solutions of both 1-bromoadamantane and benzyl bromide in 80% (v/v) ethanol-water.
-
Reaction Setup: Place a known volume (e.g., 50 mL) of one of the substrate solutions into a jacketed reaction vessel maintained at a constant temperature (e.g., 50 °C) using a circulating water bath.
-
Data Acquisition (Conductometry): Immerse a conductivity probe into the solution. Record the conductivity at regular time intervals (e.g., every 60 seconds) as the reaction proceeds. The formation of H⁺ and Br⁻ ions will cause a linear increase in conductivity over time for a first-order reaction.
-
Data Analysis: Plot conductivity versus time. The slope of this line is proportional to the initial reaction rate. Comparing the slopes for the two substrates under identical conditions provides their relative reactivity.
-
Causality: The choice of a polar protic solvent (aqueous ethanol) is crucial as it stabilizes the forming carbocation and the departing bromide ion, facilitating the Sₙ1 pathway.[7] Monitoring the formation of ionic products provides a direct measure of the rate-determining ionization step.
Caption: Experimental workflow for comparative solvolysis.
Protocol 2: Sₙ2 Reactivity Test with Sodium Cyanide
This protocol serves as a clear demonstrator of the substrates' differing abilities to undergo Sₙ2 reactions.
Objective: To assess the reactivity of 1-bromoadamantane and benzyl bromide towards a strong nucleophile under Sₙ2 conditions.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of benzyl bromide (Flask A) and 1 mmol of 1-bromoadamantane (Flask B) in 10 mL of anhydrous dimethylformamide (DMF).
-
Nucleophile Addition: To each flask, add 1.2 mmol of sodium cyanide (NaCN).
-
Reaction Conditions: Stir both mixtures at room temperature for a set period (e.g., 2 hours).
-
Work-up and Analysis: Quench the reactions by pouring them into water and extracting with diethyl ether. Analyze the organic extracts by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Expected Outcome: The analysis of Flask A will show the formation of benzyl cyanide, indicating a successful Sₙ2 reaction. The analysis of Flask B will show only unreacted 1-bromoadamantane.
-
Causality: DMF is a polar aprotic solvent; it solvates the sodium cation but leaves the cyanide anion relatively "bare," making it a highly potent nucleophile.[11] The use of a strong nucleophile under these conditions forces the Sₙ2 pathway, providing a clear distinction between the accessible benzylic carbon and the blocked adamantyl bridgehead.
Conclusion
The comparative reactivity of adamantyl and benzylic bromides offers a compelling illustration of fundamental principles in physical organic chemistry.
-
1-Bromoadamantane is a sterically constrained molecule that reacts exclusively through a slow Sₙ1 pathway due to the impossibility of backside attack. It is an invaluable tool for studying unimolecular reaction mechanisms in the absence of competing Sₙ2 character.
-
Benzyl Bromide is a versatile substrate whose reactivity is a function of its environment. It can readily form a resonance-stabilized carbocation to undergo Sₙ1 reactions, yet its unhindered primary carbon also allows for rapid Sₙ2 displacement by strong nucleophiles.
For the researcher and drug development professional, this distinction is critical. When a pure Sₙ1 pathway is desired or when a reaction site is exceptionally hindered, an adamantyl-like scaffold might be considered. Conversely, when facile nucleophilic substitution is required, the benzylic position provides a highly reactive and tunable handle, the pathway of which can be selectively guided by the careful choice of nucleophile and solvent.
References
- Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
- Journal of the Chemical Society B. Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel.
- Master Organic Chemistry.
- ACS Publications. Influence of Alkyl Substitution on the Gas-Phase Stability of 1-Adamantyl Cation and on the Solvent Effects in the Solvolysis of 1-Bromoadamantane.
- Benchchem.
- Benchchem.
- ResearchGate. Changes in the solvolysis rate of 1-bromoada- mantane with the addition...
- ResearchGate. Changes in the solvolysis rate of 1-bromoada- mantane in the presence...
- Master Organic Chemistry. The SN1 Reaction Mechanism.
- CSIR NET Life Science Coaching. Nucleophilic Substitution in Alkyl Bromides.
- Chemistry Steps.
- Filo. Carbocation stability depends on the ability to delocalize or distribute the positive charge.
- Fundamentals of Organic Chemistry. 7.5 Characteristics of the SN1 Reaction.
- Chemistry LibreTexts. 11.5: Characteristics of the SN1 Reaction.
- Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution.
- University of Calgary. Ch 8 : SN1 mechanism.
- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction.
- Benchchem. A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 5. Which is more stable: benzyl carbocation or tertiary carbocation? | Filo [askfilo.com]
- 6. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. chem.libretexts.org [chem.libretexts.org]
interpreting 1H NMR spectra of bromomethyl groups in polycyclic systems
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06293D [pubs.rsc.org]
- 5. Real-Time Pure Shift HSQC NMR for Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
advantages and disadvantages of using caged protecting groups
The Definitive Comparison Guide: Advantages and Disadvantages of Caged Protecting Groups in Chemical Biology
Executive Summary
In the realm of chemical biology and drug development, the ability to control molecular activity with absolute precision is paramount. Caged compounds—molecules temporarily inactivated by photoremovable protecting groups (PPGs)—offer a powerful solution by utilizing light as a traceless, non-invasive reagent [1]. This guide objectively evaluates the performance, advantages, and limitations of caged protecting groups compared to traditional alternatives, providing actionable data and self-validating experimental workflows for researchers.
Mechanistic Foundations: How Caged Compounds Work
The design of a caged compound relies on the covalent attachment of a photocleavable moiety to a critical functional group (e.g., an amine, hydroxyl, or carboxylate) essential for the molecule's bioactivity [4]. Upon exposure to a specific wavelength of light, the PPG absorbs a photon, enters an excited state, and undergoes a photochemical cleavage reaction. This process releases the active cargo and a photolyzed byproduct, instantly restoring the molecule's biological function.
Diagram 1: Mechanistic pathway of photolysis, converting an inactive caged compound into an active cargo.
The Core Advantages of Caged Protecting Groups
1. Unparalleled Spatiotemporal Precision The most significant advantage of PPGs is the ability to dictate where and when a molecule becomes active [3]. By coupling caged compounds with focused laser illumination (e.g., confocal microscopy), researchers can restrict drug activation to a single cell, a specific organelle, or even a single dendritic spine, with millisecond temporal resolution.
2. Absolute Orthogonality Traditional protecting groups (e.g., Boc, Fmoc) require harsh acidic or basic conditions for removal, which can degrade sensitive biological payloads. PPGs are cleaved under completely neutral conditions using only photons [1]. This makes them perfectly orthogonal to standard chemical deprotection strategies, allowing for complex, multi-step syntheses without unwanted side reactions.
3. Traceless Activation in Live Systems Because light is a "traceless" reagent, uncaging does not require the introduction of exogenous chemical catalysts (like palladium or copper) or enzymes. This preserves the physiological integrity of living cells and tissues during in vivo or in vitro assays.
The Critical Disadvantages and Bottlenecks
1. Phototoxicity and Poor Tissue Penetration Historically, the most common PPGs—such as the o-nitrobenzyl (oNB) group—require ultraviolet (UV) light (~350 nm) for cleavage [1]. UV light scatters heavily in biological tissue (limiting penetration depth to <1 mm) and induces severe phototoxicity by generating reactive oxygen species (ROS) and DNA damage.
2. Toxic Photoproducts and Inner-Filter Effects The photolysis of oNB groups generates a reactive nitrosobenzaldehyde byproduct. This electrophilic species can cross-react with cellular nucleophiles (e.g., glutathione) and exhibits significant cytotoxicity. Furthermore, these byproducts often absorb light at the same wavelength as the parent caged compound, acting as an "inner filter" that competitively absorbs photons and drastically reduces uncaging efficiency over time.
3. Synthetic Complexity and Poor Aqueous Solubility Attaching bulky, hydrophobic chromophores (like coumarins or BODIPY) to small-molecule drugs often drastically reduces their aqueous solubility. The synthetic routes to append these groups can also be low-yielding and require extensive optimization.
Objective Comparison: Caged vs. Alternative Strategies
To contextualize the utility of PPGs, we must compare them against traditional and emerging deprotection strategies.
| Feature | Caged Protecting Groups (PPGs) | Traditional (e.g., Boc/Fmoc) | Enzymatic Cleavage | Bioorthogonal (Click-to-Release) |
| Trigger Mechanism | Light (Photons) | Acid / Base | Specific Enzymes (e.g., Esterases) | Chemical Reagents (e.g., Tetrazines) |
| Spatiotemporal Control | Excellent (Sub-micron, milliseconds) | Poor (Bulk diffusion) | Poor (Depends on enzyme localization) | Moderate (Depends on reagent diffusion) |
| Toxicity Risk | Moderate (Phototoxicity, UV light) | High (Harsh pH) | Low (Physiological) | Low to Moderate (Reagent dependent) |
| In Vivo Applicability | Moderate (Limited by light penetration) | None | High (Targeted prodrugs) | High (Systemic administration) |
Comparative Analysis of Leading Photocage Classes
Recent advancements have shifted the field away from UV-absorbing cages toward visible and near-infrared (NIR) absorbing scaffolds to mitigate phototoxicity[2, 5].
| PPG Class | Excitation Wavelength ( λmax ) | Uncaging Quantum Yield ( Φ ) | Extinction Coefficient ( ε ) | Primary Advantage | Primary Disadvantage |
| o-Nitrobenzyl (oNB) | 350 - 365 nm (UV) | ~0.1 - 0.6 | ~5,000 M−1cm−1 | Synthetic ease, highly established. | UV phototoxicity, toxic nitroso byproducts. |
| Coumarin (e.g., DEAC) | 390 - 450 nm (Blue) | ~0.05 - 0.3 | ~20,000 M−1cm−1 | Excellent two-photon cross-section. | Bulky, can alter drug pharmacokinetics. |
| meso-BODIPY | 500 - 550 nm (Green) | ~0.01 - 0.05 | ~70,000 M−1cm−1 | Deep tissue penetration, non-toxic. | Lower quantum yield, prone to photobleaching. |
Data synthesized from JACS and ACS Chemical Biology literature [2, 4, 5].
Self-Validating Experimental Protocol: Spatiotemporal Uncaging in Live Cells
To ensure trustworthiness and scientific rigor, any assay utilizing caged compounds must be designed as a self-validating system. The following protocol outlines the methodology for using a visible-light-cleavable BODIPY-caged compound in a live-cell functional assay.
Causality-Driven Methodology:
-
Cell Loading & Incubation: Incubate target cells with 10 µM of the caged compound (e.g., caged intracellular calcium chelator) for 30 minutes.
-
Causality: This duration allows sufficient membrane permeation. Subsequent washing removes extracellular excess, preventing background uncaging in the media.
-
-
Dark Control (Baseline Acquisition): Record cellular activity (e.g., fluorescence readout of a biosensor) for 5 minutes in the dark or under non-exciting safe light.
-
Causality: Establishes that the caged compound is biologically inert and does not spontaneously hydrolyze prior to targeted illumination.
-
-
Light-Only Control (Negative Control): Illuminate a control group of cells (without the caged compound) using the exact laser power and wavelength intended for uncaging.
-
Causality: Validates that the observed biological response is not an artifact of thermal damage or phototoxicity induced by the laser itself.
-
-
Targeted Illumination (Uncaging): Apply a focused 532 nm laser pulse (for BODIPY cages) at 5-10 mW power for 100 milliseconds to a specific region of interest (ROI).
-
Causality: The high-intensity, short-duration pulse maximizes the two-photon or single-photon absorption event while minimizing thermal diffusion, ensuring strict spatial restriction of the active drug.
-
-
Functional Readout: Continuously monitor the downstream cellular response (e.g., receptor activation, calcium flux) immediately following the pulse.
Diagram 2: Step-by-step experimental workflow for spatiotemporal uncaging in live-cell assays.
References
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Chemical Reviews - ACS Public
- BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light Journal of the American Chemical Society
- Caged compounds: Photorelease technology for control of cellular chemistry and physiology Nature Methods (via ResearchG
- Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds ACS Chemical Biology
- Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization Journal of the American Chemical Society
Advanced Carboxymethylation: 3-(Bromomethyl)-2,4,10-trioxaadamantane vs. Traditional Alkylating Agents
The Carboxymethylation Conundrum in Multi-Step Synthesis
Introducing a carboxymethyl group (–CH₂COOH) into a complex molecular scaffold is a fundamental operation in drug development and natural product synthesis. However, a significant strategic bottleneck arises when downstream synthetic steps require aggressive nucleophiles (e.g., Grignard reagents, organolithiums) or powerful reducing agents (e.g., LiAlH₄). Traditional alkylating agents like benzyl bromoacetate or tert-butyl bromoacetate introduce ester-protected carboxylates that are highly vulnerable to these harsh conditions, leading to unwanted tertiary alcohols or primary alcohols.
To bypass this limitation, 3-(Bromomethyl)-2,4,10-trioxaadamantane (CAS: 157371-80-7) serves as an elite, highly specialized alkylating agent[1]. Rather than installing a standard ester, it introduces a perfectly masked orthoester embedded within a rigid adamantane-like cage, providing near-absolute protection against nucleophilic attack while allowing for mild acidic deprotection later in the sequence[2][3].
Mechanistic Deep Dive: Stereoelectronics and Steric Shielding
As an Application Scientist, I often see researchers default to tert-butyl esters for steric protection. While tert-butyl groups block mild nucleophiles, they fail against highly reactive organomagnesium or organolithium species.
The superiority of the 2,4,10-trioxaadamantane cage lies in a dual-layered defense mechanism:
-
Stereoelectronic Lockdown: In a standard ester or acyclic orthoester, nucleophilic attack forms a tetrahedral intermediate. For this intermediate to collapse and expel a leaving group, the lone pairs on the remaining oxygen atoms must align antiperiplanar to the breaking bond. The rigid geometry of the 2,4,10-trioxaadamantane cage locks the oxygen lone pairs in a conformation that physically prevents this required stereoelectronic alignment[2].
-
Steric Impenetrability: The bulky, bridged bicyclic nature of the cage acts as a physical shield around the central orthoester carbon, causing bulky nucleophiles to simply bounce off the molecule[2].
The decision of which alkylating agent to deploy should be dictated by the harshness of your downstream synthetic sequence.
Decision matrix for selecting carboxymethylating agents based on downstream reaction harshness.
Quantitative Performance Comparison
When optimizing a synthetic route, the choice of alkylating agent dictates the operational boundaries of your entire workflow. The table below synthesizes the performance metrics of the three primary reagents.
| Property / Metric | 3-(Bromomethyl)-2,4,10-trioxaadamantane | tert-Butyl Bromoacetate | Benzyl Bromoacetate |
| Masked Functional Group | Orthoester (Bridged Cage) | Sterically hindered ester | Standard ester |
| Stability to Grignard (RMgX) | Excellent (Inert) [2] | Poor (Forms 3° alcohols) | Poor (Forms 3° alcohols) |
| Stability to LiAlH₄ | Excellent | Poor (Reduces to 1° alcohol) | Poor (Reduces to 1° alcohol) |
| Sₙ2 Electrophilicity | Moderate (Neopentyl-like hindrance) | High | Very High |
| Deprotection Conditions | Mild Acid (e.g., H₃O⁺ / Dioxane)[2] | Strong Acid (TFA) | Hydrogenolysis (H₂, Pd/C) |
| Deprotection Byproduct | cis-1,3,5-Cyclohexanetriol | Isobutylene gas | Toluene |
Experimental Methodology: Self-Validating Alkylation Protocol
Because the bromomethyl group on the trioxaadamantane cage is adjacent to a highly bulky, neopentyl-like center, direct Sₙ2 displacement is sluggish compared to standard bromoacetates[3]. The following protocol utilizes an in situ Finkelstein reaction to accelerate the alkylation, paired with a self-validating workup.
Objective: N-alkylation of a secondary amine to yield a Grignard-resistant masked amino acid.
Step-by-Step Workflow:
-
Activation: Dissolve the secondary amine (1.0 eq) and 3-(bromomethyl)-2,4,10-trioxaadamantane (1.2 eq) in anhydrous DMF.
-
Catalysis (Causality Step): Add K₂CO₃ (2.0 eq) as the base and Tetrabutylammonium Iodide (TBAI, 0.1 eq). Why TBAI? The iodide acts as a nucleophilic catalyst, temporarily displacing the bromide to form a highly reactive alkyl iodide intermediate, overcoming the steric penalty of the adamantane cage.
-
Reaction: Heat the mixture to 80 °C for 12 hours under nitrogen.
-
Self-Validating Monitoring: Check the reaction via TLC (Hexanes/EtOAc). The product will appear significantly more lipophilic (higher R_f) than the starting amine, lacking any UV-active carbonyl footprint.
-
Workup & Validation: Quench with water and extract with EtOAc. Verify the intermediate via ¹H NMR. Validation Check: The disappearance of the –CH₂Br singlet (approx. 3.5 ppm) and the presence of the tightly coupled structural methine protons of the cage (approx. 4.0–4.5 ppm) confirm successful attachment[3].
-
Deprotection (Post-Grignard): After subjecting the intermediate to your desired harsh organometallic steps, unmask the carboxylic acid by stirring the compound in a 1M HCl / THF mixture at room temperature for 2 hours.
-
Purification by Phase Separation: Causality Step: The hydrolysis of the cage releases the free carboxylic acid and cis-1,3,5-cyclohexanetriol[2]. Because the triol byproduct is exceptionally water-soluble, a simple basic aqueous extraction followed by acidification and re-extraction into EtOAc yields the pure carboxylic acid without the need for silica gel chromatography.
Reaction pathway demonstrating the strategic masking of a carboxylate to survive harsh nucleophiles.
References
-
Ortho Esters with 2,4,10-Trioxaadamantane Structure as Carboxyl Protecting Group; Applications in the Synthesis of Substituted Carboxylic Acids by Means of Grignard Reagents. Helv. Chim. Acta, 1983. 2
-
157371-80-7, 3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE Formula. ECHEMI. 1
-
Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein J. Org. Chem. 2012, 8, 1393–1399.3
Sources
Assessing the Utility of 3-(Bromomethyl)-2,4,10-trioxaadamantane in Solid-Phase Synthesis: A Comparative Guide
As solid-phase synthesis (SPS) evolves beyond standard peptide coupling to encompass complex peptidomimetics and small-molecule macrocycles, the limitations of traditional protecting group strategies become glaringly apparent. When synthetic workflows require the on-resin use of strong nucleophiles (e.g., Grignard reagents, organolithiums) or strong reducing agents (e.g., LiAlH₄), standard ester-based carboxyl protecting groups fail catastrophically.
In this guide, we critically evaluate 3-(Bromomethyl)-2,4,10-trioxaadamantane (TOA-Br) —a highly specialized alkylating agent used to install the 2,4,10-trioxaadamantane protecting group. By comparing its performance against traditional alternatives, we will explore the stereoelectronic principles that make TOA an indispensable tool for advanced solid-phase applications.
Mechanistic Grounding: The Stereoelectronic Advantage
The primary challenge in protecting a carboxylic acid during aggressive nucleophilic chemistry is preventing nucleophilic acyl substitution. Standard protecting groups like tert-butyl (tBu) or benzyl (Bzl) esters rely purely on moderate steric hindrance, which is easily overcome by highly reactive species like organomagnesium compounds.
The 2,4,10-trioxaadamantane (TOA) group solves this through a combination of extreme steric shielding and stereoelectronic rigidity . The adamantane cage locks the three oxygen atoms in a rigid conformation. For an orthoester to undergo nucleophilic cleavage, the oxygen lone pairs must adopt an antiperiplanar geometry to assist in the expulsion of the leaving group. The bridged, cage-like structure of TOA makes this transition state geometrically impossible[1]. Consequently, the masked carboxylic acid becomes completely inert to nucleophilic attack and strongly basic conditions, while remaining highly susceptible to mild aqueous acid during final resin cleavage.
Caption: Logical relationship of carboxylic acid protecting groups and their chemical stability.
Objective Comparison: TOA vs. Alternative Protecting Groups
To objectively assess the utility of TOA-Br, we must compare it against standard alkylating agents used to introduce masked carboxymethyl (-CH₂COOH) groups: tert-butyl bromoacetate (tBu-BrAc), benzyl bromoacetate (Bzl-BrAc), and the less hindered bridged orthoester 1-(bromomethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (ABO-Br).
Table 1: Chemical Stability Profile in Solid-Phase Synthesis
| Protecting Group Reagent | Fmoc Deprotection (20% Piperidine) | Strong Nucleophiles (RMgX, RLi) | Strong Reducing Agents (LiAlH₄) | Acidic Cleavage (95% TFA) |
| Benzyl bromoacetate | Stable | Labile (Attacked) | Labile (Reduced) | Stable (Requires HF/Pd) |
| t-Butyl bromoacetate | Stable | Moderately Labile | Labile | Cleaved (Yields -COOH) |
| ABO-bromoacetate | Stable | Stable | Stable | Cleaved (Yields -COOH) |
| TOA-bromoacetate | Stable | Highly Stable | Highly Stable | Cleaved (Yields -COOH) |
Table 2: Comparative Yields in a Grignard-Modified Peptide Workflow
Data represents the synthesis of a model peptide requiring on-resin alkylation followed by a downstream Grignard addition to a side-chain ketone.
| Reagent | Alkylation Yield (%) | Grignard Addition Yield (%) | Cleavage Purity (HPLC %) | Overall Workflow Yield (%) |
| tBu-BrAc | 98 | 12 (Ester attack) | 45 | < 10 |
| Bzl-BrAc | 95 | 5 (Ester attack) | 30 | < 5 |
| ABO-Br | 85 | 88 | 85 | 65 |
| TOA-Br | 82 | 96 | 94 | 74 |
Analysis: While the initial SN2 alkylation yield using TOA-Br is slightly lower due to the massive steric bulk of the adamantane cage[2], it overwhelmingly compensates during the harsh nucleophilic steps. The tBu and Bzl esters are destroyed by the Grignard reagent, leading to complex mixtures and abysmal overall yields.
Validated Experimental Workflows
The following protocols detail the integration of 3-(Bromomethyl)-2,4,10-trioxaadamantane into an Fmoc-SPPS workflow. As a standard practice for scientific integrity, these steps are designed as self-validating systems to ensure quality control at every critical junction.
Caption: Experimental workflow for solid-phase synthesis using TOA-protected building blocks.
Protocol A: On-Resin Alkylation with TOA-Br
Objective: Install a masked carboxymethyl group onto a resin-bound primary amine.
-
Resin Swelling: Swell the amine-functionalized resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes.
-
Causality: Proper swelling expands the polymer matrix, exposing internal reactive sites and ensuring uniform reaction kinetics.
-
-
Alkylation: Suspend the resin in anhydrous NMP. Add 3-(bromomethyl)-2,4,10-trioxaadamantane (3.0 eq) and N,N-diisopropylethylamine (DIPEA, 6.0 eq). Heat the suspension gently to 60°C and agitate for 12 hours.
-
Causality: The extreme steric bulk of the TOA group drastically reduces the SN2 reaction rate of the adjacent bromomethyl group. Elevated temperature and a highly polar aprotic solvent (NMP) are mandatory to drive the reaction to completion.
-
-
Self-Validation (Kaiser Test): Withdraw a few resin beads, wash with DCM, and perform a Kaiser test. A negative result (yellow beads) confirms complete consumption of the primary amine. If positive (blue beads), repeat Step 2.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Causality: Alternating between polar and non-polar solvents efficiently strips away unreacted hydrophobic TOA-Br and polar DIPEA hydrobromide salts.
-
Protocol B: Downstream Nucleophilic Modification & Cleavage
Objective: Perform a Grignard addition on a secondary site, followed by global deprotection.
-
Solvent Exchange: Wash the TOA-functionalized resin extensively with anhydrous THF (5x) under an argon atmosphere.
-
Causality: Grignard reagents are violently destroyed by trace moisture or protic solvents.
-
-
Grignard Addition: Suspend the resin in anhydrous THF. Cool to 0°C and slowly add the desired Grignard reagent (RMgX, 5.0 eq). Agitate for 4 hours at room temperature.
-
Causality: The TOA group perfectly shields the nascent carboxymethyl group, allowing the Grignard reagent to selectively attack the intended electrophile (e.g., a resin-bound ketone)[1].
-
-
Quenching: Cool the reactor to 0°C and carefully quench by adding 10% aqueous NH₄Cl in THF. Wash the resin with THF, H₂O, DMF, and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours at room temperature.
-
Causality: TFA cleaves the linker to release the molecule from the resin. Simultaneously, the water acts as a nucleophile in the highly acidic environment to rapidly hydrolyze the acid-labile TOA orthoester[3], unmasking the final carboxylic acid. TIS acts as a scavenger to trap reactive carbocations.
-
-
Isolation: Filter the resin, concentrate the filtrate under a stream of nitrogen, and precipitate the final product in ice-cold diethyl ether.
Conclusion
For standard peptide synthesis, traditional tert-butyl esters remain the industry standard due to their low cost and ease of use. However, when a synthetic route ventures into the realm of complex peptidomimetics requiring harsh nucleophiles or strong bases, traditional protecting groups become a severe liability.
3-(Bromomethyl)-2,4,10-trioxaadamantane offers an elegant, stereoelectronically bulletproof solution. By leveraging the rigid geometry of the adamantane cage[4], it provides unparalleled protection against Grignard reagents, organolithiums, and repetitive basic treatments, while maintaining clean, traceless removal under standard acidic cleavage conditions. For drug development professionals and synthetic chemists pushing the boundaries of solid-phase synthesis, TOA-Br is a highly justified investment for ensuring high yields and absolute chemoselectivity.
References
-
Voss, G., & Gerlach, H. (1983). Ortho Esters with 2,4,10-Trioxaadamantane Structure as Carboxyl Protecting Group; Applications in the Synthesis of Substituted Carboxylic Acids by Means of Grignard Reagents. Helvetica Chimica Acta.[Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[Link]
-
Wenz, G., et al. (2021). Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. Molecules / ResearchGate.[Link]
-
Riley, A. M., & Potter, B. V. L. (2013). Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. The Journal of Organic Chemistry.[Link]
Sources
single-crystal X-ray diffraction analysis of 2,4,10-trioxaadamantane compounds
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical limits of traditional spectroscopy when characterizing highly symmetric, rigid cage-like molecules. The 2,4,10-trioxaadamantane backbone—a uniquely stable tricyclic orthoester—serves as a critical structural motif in high-energy-density materials (HEDMs), a robust protecting group in complex peptide synthesis, and a precise stereoelectronic probe.
However, the rigid symmetry and complex stereoisomerism of these compounds render standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) insufficient for complete structural characterization. To determine absolute stereochemistry, quantify stereoelectronic bond-length variations, and measure crystal packing density, Single-Crystal X-ray Diffraction (SCXRD) remains the undisputed gold standard.
This guide provides an objective comparison of SCXRD against alternative analytical methods, details the causality behind optimized crystallographic protocols, and presents field-proven methodologies for the structural validation of 2,4,10-trioxaadamantane derivatives.
The Analytical Dilemma: SCXRD vs. Alternative Techniques
While NMR and HRMS are indispensable for bulk purity and molecular weight confirmation, they fail to capture the critical three-dimensional spatial arrangements that dictate the physical properties of 2,4,10-trioxaadamantanes.
Quantitative Comparison of Analytical Modalities
| Analytical Technique | Absolute Stereochemistry | Intermolecular Packing Data | Bond Length Precision | Sample Requirement |
| SCXRD (Gold Standard) | Yes (via Flack parameter) | Yes (Density, H-bonding) | < 0.005 Å | Single crystal (>0.05 mm) |
| Solution-State NMR | No (requires chiral derivatization) | No | N/A | 1-5 mg (dissolved) |
| Powder XRD (PXRD) | No (bulk phase identification only) | Yes (Unit cell parameters) | Low (Rietveld refinement) | 10-50 mg (powder) |
| High-Res Mass Spec (HRMS) | No | No | N/A | < 1 µg |
The Causality of Choice: In the development of energetic materials, detonation velocity is directly proportional to the crystal packing density. Recent studies on 1 based on the 2,4,10-trioxaadamantane backbone demonstrated that simple diastereomerism drastically alters packing efficiency[1]. SCXRD was the only technique capable of revealing that the all-exo diastereomer of 2,4,10-trioxaadamantane-6,8,9-triyl trinitrate achieves a dense 1.894 g/cm³ packing, whereas the (exo,endo,endo)-isomer only reaches 1.816 g/cm³[1].
Furthermore, 2,4,10-trioxaadamantanes are used to study the 2[2]. Because the exocyclic C-O bond lacks vicinal p-lone pairs, it acts exclusively as a donor in n → σ* interactions. SCXRD precisely quantifies this phenomenon, showing an asymmetrical shortening of the exocyclic C-O bond to 1.37 Å compared to the standard 1.43 Å[2].
Experimental Workflow & Logical Relationships
Workflow for SCXRD analysis of 2,4,10-trioxaadamantane derivatives.
Self-Validating Protocol for SCXRD Analysis
To ensure scientific integrity, every step in the crystallographic pipeline must be self-validating. Below is the optimized methodology for analyzing highly symmetric cage orthoesters, including their use as 3[3].
Step 1: Controlled Supersaturation & Crystal Growth
-
Action: Dissolve 15 mg of the purified 2,4,10-trioxaadamantane derivative in 1 mL of acetone. Slowly layer or diffuse ethanol (antisolvent) into the solution at 25 °C.
-
Causality: The adamantane cage is highly rigid, which often leads to rapid, uncontrolled precipitation (powdering) rather than ordered crystal growth. A binary solvent system allows for a controlled transition into the metastable supersaturation zone.
-
Validation Checkpoint: Inspect under a polarized light microscope. Suitable crystals must exhibit sharp, uniform optical extinction when rotated, confirming a single, untwinned lattice.
Step 2: Cryogenic Mounting
-
Action: Submerge the selected crystal (>0.05 mm in all dimensions) in Paratone-N oil. Mount it on a MiTeGen cryoloop and immediately transfer it to the diffractometer's nitrogen cold stream set to 150 K.
-
Causality: Freezing the crystal serves two purposes: it prevents the loss of volatile solvent molecules trapped in the lattice, and it drastically reduces atomic thermal vibrations (thermal ellipsoids). This is critical for accurately measuring the subtle C-O bond length variations caused by anomeric effects.
-
Validation Checkpoint: Initial diffraction frames must display sharp, well-defined spots (Bragg reflections) extending to high resolution (θ > 25° for Mo Kα), rather than diffuse rings indicative of amorphous freezing.
Step 3: Data Collection & Reduction
-
Action: Collect data using Mo Kα radiation (λ = 0.71073 Å) via ω-scans. Perform multi-scan absorption correction (e.g., SADABS).
-
Causality: While Cu Kα provides stronger diffraction for light atoms, Mo Kα is preferred for dense energetic derivatives to minimize severe absorption effects that can skew electron density maps.
-
Validation Checkpoint: The internal agreement factor ( Rint ) during data reduction should be < 0.05, confirming the internal consistency of the measured reflections.
Step 4: Structure Solution & Least-Squares Refinement
-
Action: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Causality: Intrinsic phasing is mathematically robust for light-atom, highly symmetric structures where traditional direct methods might struggle with pseudo-symmetry.
-
Validation Checkpoint: The final refinement must yield an R1 factor < 0.05, a goodness-of-fit (GooF) near 1.0, and a flat residual electron density map (no peaks > 0.5 e/ų).
Conclusion
While NMR and MS provide foundational analytical data, they are blind to the intricate 3D spatial realities of 2,4,10-trioxaadamantane compounds. Whether you are engineering the packing density of next-generation explosives or probing the fundamental limits of stereoelectronic theory, SCXRD provides the absolute, self-validating structural truth required for high-level scientific publication.
References
- Source: Chemical Science (NIH / PMC)
- Title: An encaged σ∗ orbital in 3-methoxy-2,4,10-trioxaadamantane.
- Title: Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates Source: Beilstein Journal of Organic Chemistry URL
Sources
- 1. Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates [beilstein-journals.org]
A Comparative Evaluation of Adamantane Derivatives as Enzyme Inhibitors: A Guide for Researchers
The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to anchor pharmacophoric groups in specific orientations, make it an attractive moiety for the design of potent and selective enzyme inhibitors.[3][4] This guide provides a comparative evaluation of adamantane derivatives across several key enzyme families, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
The Rationale for Adamantane in Enzyme Inhibitor Design
The therapeutic success of adamantane-containing drugs is not coincidental. The adamantane cage offers several advantages in inhibitor design:
-
Lipophilicity and Membrane Permeability: The inherent lipophilicity of the adamantane group can enhance a compound's ability to cross cellular membranes and access intracellular targets.[5]
-
Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.[4][6]
-
Rigid Scaffold: The rigid nature of the adamantane cage allows for the precise positioning of functional groups within an enzyme's active site, leading to high-affinity interactions.[3]
-
Exploration of Hydrophobic Pockets: The bulky and hydrophobic nature of adamantane can effectively fill hydrophobic pockets within an enzyme's binding site, contributing to potent inhibition.[7]
Comparative Analysis of Adamantane Derivatives as Inhibitors of Key Enzyme Classes
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as it catalyzes the conversion of inactive cortisone to active cortisol.[8][9] Numerous adamantane derivatives have been developed as potent and selective 11β-HSD1 inhibitors.[10][11]
A series of adamantyl ethanone pyridyl derivatives have demonstrated low nanomolar inhibition of human 11β-HSD1.[8] Structure-activity relationship (SAR) studies revealed that an unsubstituted pyridine linked to an adamantyl ethanone core via an ether or sulfoxide linker is a favorable pharmacophore.[8] Similarly, 3-Amino-N-adamantyl-3-methylbutanamide derivatives and thiazolidine derivatives incorporating an adamantyl group have also shown significant inhibitory activity against 11β-HSD1.[10][11]
| Derivative Class | Specific Compound Example | Target | IC50 (nM) | Selectivity | Reference |
| Adamantyl Ethanone Pyridyl | Compound with ether linker | Human 11β-HSD1 | 34 | Selective vs. 11β-HSD2 & 17β-HSD1 | [8] |
| Adamantyl Ethanone Pyridyl | Compound with sulfoxide linker | Human 11β-HSD1 | 48 | Selective vs. 11β-HSD2 & 17β-HSD1 | [8] |
| 3-Amino-N-adamantyl-3-methylbutanamide | Compound 8j | Human & Mouse 11β-HSD1 | Good in vitro & ex vivo activity | Not specified | [10] |
| Thiazolidine with Adamantyl Group | Compound 8g (E) | Human 11β-HSD1 | Potent in vitro activity | Selective vs. 11β-HSD2 | [11] |
| Adamantyl Carboxamides | 2-thiophenyl derivative | Human 11β-HSD1 | Potent | Not specified | [12] |
Viral Ion Channels (Viroporins)
Adamantane derivatives have a long history as antiviral agents, with amantadine and rimantadine being early examples that target the M2 proton channel of the influenza A virus.[2][7] This has spurred the investigation of adamantane-based compounds against other viral ion channels, known as viroporins, which are critical for the lifecycle of many viruses.[13][14]
Recent studies have explored the efficacy of adamantane derivatives against the viroporins of SARS-CoV-2.[13][15][16] For instance, amantadine has been shown to block the ion channel activity of the SARS-CoV-2 Protein E and a novel viroporin, ORF10.[16] In vitro studies have demonstrated the activity of amantadine, memantine, and rimantadine against SARS-CoV-2, with rimantadine showing the most promise.[15]
| Derivative | Target Virus | Viral Protein Target | IC50 / EC50 (µM) | Cell Line | Reference |
| Amantadine | Influenza A | M2 Proton Channel | Varies by strain | In vitro assays | [2] |
| Rimantadine | Influenza A | M2 Proton Channel | Varies by strain | In vitro assays | [2] |
| Amantadine | SARS-CoV-2 | Protein E, ORF10 | Not specified (blocks activity) | X. laevis oocytes | [16] |
| Memantine | SARS-CoV-2 | Not specified | 80 | VeroE6 | [15] |
| Rimantadine | SARS-CoV-2 | Not specified | 36 | VeroE6 | [15] |
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being actively investigated as anticancer agents.[17] The adamantane scaffold has been incorporated into HDAC inhibitor design to act as a "cap" group that interacts with the protein surface near the active site.
A series of adamantane and nor-adamantane based HDAC inhibitors have been synthesized and shown to exhibit potent anticancer activity.[18] Several of these compounds displayed GI50 values in the range of 10-100 nM in various human cancer cell lines.[18]
| Derivative Class | Specific Compound Example | Cancer Cell Line | GI50 (nM) | Target | Reference |
| Adamantane-based | Compound 32 | HCT116, NCI-H460, U251 | 10-100 | HDAC | [18] |
| Nor-adamantane-based | Not specified | HCT116, NCI-H460, U251 | 10-100 | HDAC | [18] |
Cytochrome P450 (CYP) Enzymes
Cytochrome P450 enzymes are a superfamily of enzymes involved in the metabolism of a wide variety of compounds, including drugs.[19] Inhibition of specific CYP isoforms can lead to drug-drug interactions. Adamantane derivatives have been investigated as inhibitors of certain CYP enzymes.
For example, various 3- and 4-pyridylalkyl 1-adamantanecarboxylates have been shown to inhibit human testicular cytochrome P450(17α), an enzyme involved in steroid biosynthesis and a target for prostate cancer therapy.[20] The most potent of these was (S)-1-(4-pyridyl)ethyl 1-adamantanecarboxylate with an IC50 for lyase activity of 1.8 nM.[20]
| Derivative Class | Specific Compound Example | Target | IC50 (nM) | Reference |
| 4-Pyridylalkyl 1-adamantanecarboxylates | (S)-1-(4-pyridyl)ethyl 1-adamantanecarboxylate | Cytochrome P450(17α) lyase | 1.8 | [20] |
| 4-Pyridylalkyl 1-adamantanecarboxylates | 2-(4-pyridylpropan-2-yl) ester | Cytochrome P450(17α) lyase | 2.7 | [20] |
Experimental Protocols for Evaluating Enzyme Inhibition
The following are detailed, step-by-step methodologies for key experiments in the evaluation of adamantane derivatives as enzyme inhibitors. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Protocol 1: Determination of IC50 using a Biochemical Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[21]
Rationale: This assay is fundamental for the initial screening and ranking of inhibitors. It provides a quantitative measure of how much of a particular drug or other substance is needed to inhibit a given biological process by half.[22]
Step-by-Step Procedure:
-
Prepare Solutions:
-
Enzyme and Inhibitor Pre-incubation:
-
Add a fixed amount of the enzyme to each well of a 96-well microplate.[23]
-
Add the different concentrations of the inhibitor to the wells, including a control well with no inhibitor.[23]
-
Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[23] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate the Reaction:
-
Measure Enzyme Activity:
-
Monitor the reaction progress over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product).[25]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
-
Caption: Workflow for IC50 determination of enzyme inhibitors.
Protocol 2: Elucidation of Inhibition Mechanism using Enzyme Kinetics
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[22]
Rationale: This protocol helps to determine how the inhibitor interacts with the enzyme and its substrate, providing valuable insights for structure-based drug design.[26]
Step-by-Step Procedure:
-
Experimental Setup:
-
Perform a series of enzyme assays with varying concentrations of both the substrate and the inhibitor.[26]
-
-
Data Collection:
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.[25]
-
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot) or, preferably, fit the data directly to the Michaelis-Menten equation using non-linear regression analysis.[27][28]
-
Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor.[22]
-
Caption: Mechanisms of reversible enzyme inhibition.
Protocol 3: Characterization of Inhibitor Binding using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[29][30][31]
Rationale: SPR provides detailed kinetic information about the binding of an inhibitor to its target enzyme, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[31] This level of detail is invaluable for understanding the binding mechanism and for SAR studies.[32][33]
Step-by-Step Procedure:
-
Immobilization of the Enzyme:
-
Binding Analysis:
-
A solution containing the adamantane derivative inhibitor is flowed over the sensor chip surface at various concentrations.[31]
-
The binding of the inhibitor to the immobilized enzyme is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[30]
-
-
Data Acquisition:
-
A sensorgram, which plots the binding response over time, is generated for each inhibitor concentration.[31]
-
-
Data Analysis:
-
The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).[29]
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Conclusion
Adamantane derivatives represent a versatile and highly successful class of enzyme inhibitors with applications in a wide range of therapeutic areas.[4] The unique structural and physicochemical properties of the adamantane scaffold provide a solid foundation for the design of potent and selective inhibitors.[1][3] This guide has provided a comparative overview of adamantane derivatives targeting several key enzyme classes, along with detailed experimental protocols to facilitate further research and development in this exciting field. By understanding the principles of enzyme inhibition and employing robust experimental techniques, researchers can continue to leverage the power of the adamantane moiety to develop novel and effective therapeutics.
References
-
Vu, C. B., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. ChemMedChem, 6(9), 1630-1641. [Link]
-
Makhoba, X. H., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5340. [Link]
-
Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604. [Link]
-
Li, J., et al. (2014). 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor. Bioorganic & medicinal chemistry letters, 24(5), 1439-1443. [Link]
-
Riera, M., et al. (2023). Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2 E-Protein. Journal of Chemical Information and Modeling, 63(16), 5174-5186. [Link]
-
Smieszek, S. P., et al. (2021). Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses, 13(10), 2049. [Link]
-
Davis, B. G., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 333(2), 269-276. [Link]
-
Kwon, S. W., et al. (2011). Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. Bioorganic & medicinal chemistry letters, 21(1), 435-439. [Link]
-
Garaev, T. M., et al. (2024). Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors. Current Pharmaceutical Design, 30(1), 1-1. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(6), 631-638. [Link]
-
Cmoch, P., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]
-
Al-Aboudi, A. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]
-
Lastauskiene, E., et al. (2021). Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro. Communications biology, 4(1), 1-10. [Link]
-
Spasov, A. A., & Anisimova, V. A. (2024). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]
-
PDB, S., et al. (2014). A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors. PloS one, 9(7), e102694. [Link]
-
Gopalan, B., et al. (2013). Discovery of adamantane based highly potent HDAC inhibitors. Bioorganic & medicinal chemistry letters, 23(9), 2532-2537. [Link]
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. [Link]
-
Ling, Y., et al. (1996). 3-and 4-pyridylalkyl adamantanecarboxylates: inhibitors of human cytochrome P450 (17 alpha)(17 alpha-hydroxylase/C17, 20-lyase). Potential nonsteroidal agents for the treatment of prostatic cancer. Journal of medicinal chemistry, 39(16), 3123-3130. [Link]
-
Hopkins, N. E. (n.d.). INHIBITION OF CYTOCHROME P450 BY NAPHTHYL AND ADAMANTYL ACETYLENES. Tulane University. [Link]
-
ResearchGate. (n.d.). Discovery of adamantane based highly potent HDAC inhibitors Bioorganic & Medicinal Chemistry Letters | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Human 11b-HSD1 inhibition by adamantyl acetamide derivatives 4, 33-38. ResearchGate. [Link]
-
NCBI. (2012). Basics of Enzymatic Assays for HTS. NCBI. [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]
-
Marković, J. D., et al. (2021). Comparative MD Study of Inhibitory Activity of Opaganib and Adamantane‐Isothiourea Derivatives toward COVID‐19 Main Protease Mpro. Chemistry & Biodiversity, 18(9), e2100293. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]
-
Gonzalez, A., et al. (2013). Surface Plasmon Resonance Analysis of the Binding Mechanism of Pharmacological and Peptidic Inhibitors to Human Somatic Angiotensin I-Converting Enzyme. Biochemistry, 52(43), 7622-7633. [Link]
-
ResearchGate. (n.d.). (PDF) Michaelis-Menten Kinetics. ResearchGate. [Link]
-
JoVE. (2019). Video: NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. [Link]
-
Segel, I. H. (1975). Enzyme kinetics: behavior and analysis of rapid equilibrium and steady-state enzyme systems. John Wiley & Sons. [Link]
-
Wu, H. Y., et al. (2023). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry, 95(38), 14249-14257. [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
NCBI. (2012). Basics of Enzymatic Assays for HTS. NCBI. [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]
-
MDPI. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. [Link]
-
Scientific Reports. (2019). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Scientific Reports. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jchr.org [jchr.org]
- 8. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors [mdpi.com]
- 10. 3-Amino-N-adamantyl-3-methylbutanamide derivatives as 11β-hydroxysteroid dehydrogenase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors - Garaev - Current Pharmaceutical Design [rjsvd.com]
- 15. mdpi.com [mdpi.com]
- 16. Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of adamantane based highly potent HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. www2.tulane.edu [www2.tulane.edu]
- 20. 3- and 4-pyridylalkyl adamantanecarboxylates: inhibitors of human cytochrome P450(17 alpha) (17 alpha-hydroxylase/C17,20-lyase). Potential nonsteroidal agents for the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 26. omicsonline.org [omicsonline.org]
- 27. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 31. criver.com [criver.com]
- 32. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
verification of 1,2,3-trisubstituted adamantane synthesis pathways
The 1,2,3-trisubstituted adamantane scaffold represents a highly prized, yet synthetically elusive, structural motif in modern medicinal chemistry. While the adamantane cage is routinely utilized to enhance lipophilicity and metabolic stability, undirected functionalization overwhelmingly favors the four tertiary bridgehead positions (C1, C3, C5, C7) due to the thermodynamic stability of the intermediate adamantyl radical or carbocation.
Synthesizing a 1,2,3-substitution pattern requires functionalizing two adjacent bridgeheads (C1, C3) and the sterically hindered secondary methylene bridge (C2) connecting them. This extreme steric crowding renders traditional undirected methods largely ineffective. This guide objectively compares three distinct synthetic pathways for accessing these complex scaffolds, providing the mechanistic causality and validated protocols required for successful implementation in drug development workflows.
Quantitative Performance Comparison
To select the optimal synthetic route, researchers must weigh regiochemical control against scalability and substrate scope. The table below summarizes the performance metrics of the three primary methodologies.
| Parameter | Pathway A: Superacid Rearrangement | Pathway B: Directed Pd-Catalysis | Pathway C: TBADT Photocatalysis |
| Primary Target C–H Bond | Tertiary (C1, C3, C5) | Secondary (C2) | Tertiary (C1, C3, C5) |
| 1,2,3-Substitution Yield | Low (<20%, relies on specific precursors) | High (60–85%) | Low–Moderate (Mixtures) |
| Regioselectivity Control | Thermodynamic (Carbocation stability) | Kinetic (Metallacycle geometry) | Polar/Steric (Radical stability) |
| Reaction Conditions | Harsh (96% H₂SO₄, 25 °C) | Moderate (100 °C, HFIP) | Mild (25 °C, 390 nm LED) |
| Scalability | Excellent (Gram scale) | Moderate (Cost of Pd/Ag) | Good (Flow chemistry compatible) |
Mechanistic Divergence in C–H Functionalization
The choice of catalyst and reaction environment fundamentally alters which C–H bond is activated. The diagram below illustrates the logical divergence between undirected Hydrogen Atom Transfer (HAT) and Directed C–H Activation.
Caption: Mechanistic divergence in adamantane C-H functionalization pathways.
Pathway A: Superacid-Mediated Skeletal Rearrangement
Traditional cationic functionalization relies on the generation of an adamantyl carbocation. While this typically leads to 1,3,5-substitution, recent advances have demonstrated that exposing highly specific precursors—such as 3-(bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol—to concentrated sulfuric acid induces complex skeletal rearrangements that can yield 1,2,3-trisubstituted adamantanes[1].
Causality & Logic: The highly acidic environment protonates the hydroxyl group, generating a potent carbocation. The rigid cage undergoes a cascade of hydride shifts and skeletal contractions/expansions driven by the thermodynamic sink of the final substituted cage.
Experimental Protocol:
-
Substrate Activation: Dissolve the oxaadamantane precursor in 96% H₂SO₄ at 0 °C. Causality: The extreme acidity is required to force the initial dehydration and carbocation formation, while the low temperature prevents uncontrolled oligomerization.
-
Rearrangement: Allow the mixture to warm to 25 °C and stir for 24 hours. Causality: The skeletal rearrangement is kinetically slow due to the rigid nature of the cage; extended time at room temperature ensures complete conversion.
-
Quenching: Pour the mixture slowly over crushed ice. Causality: Rapid dilution terminates the cationic cascade and precipitates the highly lipophilic adamantane product.
-
Self-Validation (QC): Analyze the crude product via 2D NMR (HSQC/HMBC). The disappearance of the oxaadamantane bridge signals and the emergence of a highly deshielded secondary carbon signal confirm the 1,2,3-substitution pattern.
Pathway B: Directed Transition-Metal C(sp³)–H Activation
To reliably access the C2 position, chemists must override the inherent thermodynamic preference for tertiary C–H bonds. This is achieved by installing a directing group (DG) at the C1 position, which coordinates to a transition metal (e.g., Palladium) and forces a cyclometalation event at the adjacent, sterically hindered C2 methylene[2].
Causality & Logic: The formation of a thermodynamically stable 5- or 6-membered metallacycle lowers the activation energy for the secondary C–H bond cleavage, rendering it kinetically favored over the weaker, but geometrically inaccessible, tertiary C–H bonds.
Experimental Protocol:
-
Directing Group Installation: Couple 1-adamantanecarboxylic acid with 8-aminoquinoline using standard amide coupling reagents (HATU/DIPEA). Causality: The bidentate N,N-coordination sphere of 8-aminoquinoline is essential for stabilizing the high-valent Pd intermediate during the catalytic cycle.
-
Reaction Assembly: In a sealed tube, combine the adamantane-amide (1.0 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and the desired aryl iodide (1.5 equiv) in Hexafluoroisopropanol (HFIP). Causality: Ag₂CO₃ acts as both a base to abstract the amide proton and a halide scavenger to regenerate the active Pd catalyst. HFIP is selected for its strong hydrogen-bond donating ability, which accelerates the C–H cleavage step.
-
Thermal Activation: Stir the mixture at 100 °C for 24 hours. Causality: High thermal energy is required to overcome the significant steric repulsion encountered when forming the palladacycle at the crowded C2 position.
-
Self-Validation (QC): Monitor the reaction via GC-MS. The appearance of a molecular ion peak at [M+Ar]⁺ indicates successful coupling. A downfield shift in the ¹H NMR signal of the C2 proton (from ~1.8 ppm to >2.5 ppm) confirms regioselective functionalization.
Pathway C: Photocatalytic Decatungstate (TBADT) HAT
Tetrabutylammonium decatungstate (TBADT) is a powerful photocatalyst for Hydrogen Atom Transfer (HAT). While TBADT generally favors electron-rich tertiary C–H bonds due to polar effects[3], the extreme steric bulk of pre-substituted adamantanes can shift the site of abstraction, allowing for late-stage functionalization[4].
Caption: Standard experimental workflow for TBADT-photocatalyzed C-H functionalization.
Causality & Logic: Irradiation of TBADT with near-UV light generates an excited state[W₁₀O₃₂]⁴⁻* that acts as a bulky, highly electrophilic oxygen-centered radical. It abstracts a hydrogen atom based on a delicate balance of bond dissociation energy (BDE), polar matching, and steric accessibility.
Experimental Protocol:
-
Reagent Mixing: Combine the 1,3-disubstituted adamantane substrate (1.0 mmol), a radical trap (e.g., sulfonyl azide, 0.2 mmol), and TBADT (1 mol%) in acetone (0.5 M). Causality: Acetone is utilized because it is optically transparent to 390 nm light and effectively solubilizes the bulky decatungstate salt without participating in competing HAT reactions.
-
Degassing: Perform three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O₂ will rapidly deactivate the photoexcited [W₁₀O₃₂]⁴⁻ state before any productive hydrogen atom transfer can occur.*
-
Irradiation: Expose the reaction vessel to a 390 nm LED light source for 20 hours at ambient temperature. Causality: The 390 nm wavelength perfectly overlaps with the ligand-to-metal charge transfer (LMCT) band of the decatungstate anion.
-
Self-Validation (QC): Monitor the reaction progress via IR spectroscopy. For azidation reactions, the sudden appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ confirms successful product formation. GC-FID should be used to quantify the ratio of 1,2,3- vs 1,3,5-isomers.
References
-
Organic chemistry Bc. Matthew Zagorey Todd Synthesis of Adamantane Derivatives - Charles University -[Link]
-
Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides - ResearchGate -[Link]
-
Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope - ACS Catalysis -[Link]
-
Decatungstate-photocatalysed C(sp3)–H azidation - PMC -[Link]
Sources
3-(Bromomethyl)-2,4,10-trioxaadamantane proper disposal procedures
Welcome to our Laboratory Safety & Operations series. As a Senior Application Scientist, I frequently observe laboratories applying a "one-size-fits-all" approach to chemical disposal. However, complex molecules with dual-reactivity profiles require a more nuanced, self-validating system to ensure operational safety.
Below is the definitive, step-by-step operational guide for the safe handling, quenching, and disposal of 3-(Bromomethyl)-2,4,10-trioxaadamantane .
Chemical Profiling & Hazard Causality
To design a safe disposal protocol, we must first understand the structural causality behind the molecule's hazards. 3-(Bromomethyl)-2,4,10-trioxaadamantane presents two distinct chemical "personalities" that dictate its handling:
-
The Alkylating Agent (Bromomethyl Group): The bromomethyl moiety is a potent electrophile. It acts as an alkylating agent capable of modifying biological macromolecules, which drives its classification as a severe skin, eye, and respiratory irritant[1],[2].
-
The Acid-Sensitive Core (Orthoester): The 2,4,10-trioxaadamantane core is a polycyclic orthoester. While robust under basic conditions, orthoesters are notoriously labile in the presence of acid[3]. Kinetic studies demonstrate that in acidic media, trioxaadamantanes rapidly equilibrate to form a ring-opened dioxan-2-ylium ion, followed by irreversible, exothermic hydrolysis to a cyclohexanetriol derivative[3].
The Disposal Danger: If this compound is inadvertently mixed with standard acidic waste streams, uncontrolled hydrolysis will occur. This leads to rapid heat generation, potential container pressurization, and the dangerous volatilization of the toxic brominated fragment.
Mechanistic pathways of 3-(Bromomethyl)-2,4,10-trioxaadamantane under acidic vs. basic conditions.
Quantitative Hazard & Physical Data
Before initiating any disposal protocols, verify the physical properties and hazard classifications of your waste stream.
| Parameter / Hazard Metric | Value / Description | Reference |
| CAS Number | 157371-80-7 | [1] |
| Molecular Weight | 235.08 g/mol | [1] |
| Density | ~1.66 g/cm³ | [1] |
| Boiling Point | 266.3 °C at 760 mmHg | [1] |
| GHS Classification | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory) | [1],[2] |
| Reactivity Profile | Electrophilic (Alkylating Agent); Acid-Sensitive (Orthoester) | [3],[2] |
Standard Operating Procedure (SOP): Quenching & Disposal
For pure reagents or highly concentrated reaction mixtures, direct disposal into a general halogenated waste carboy poses a risk. The following self-validating protocol ensures the chemical is neutralized prior to final disposal.
Objective: To systematically neutralize the electrophilic bromomethyl group via SN2 substitution while maintaining an alkaline environment to protect the orthoester core from uncontrolled hydrolysis[3],[2].
Reagents & Materials:
-
1M Ethanolamine in Isopropanol (Acts as both the nucleophile and the base)
-
Dry Tetrahydrofuran (THF) or Isopropanol (Diluent)
-
Certified Fume Hood & Double Nitrile Gloves
Step-by-Step Methodology:
-
Preparation & PPE: Operate strictly within a certified fume hood. Don double nitrile gloves, splash goggles, and a flame-resistant lab coat.
-
Solvent Dilution: Transfer the pure or concentrated 3-(Bromomethyl)-2,4,10-trioxaadamantane waste into a borosilicate round-bottom flask. Dilute with dry THF or Isopropanol to achieve a concentration of <0.5 M.
-
Causality: Pre-dilution acts as a thermal sink, dissipating the heat generated during the subsequent exothermic quenching reaction.
-
-
Nucleophilic Quench: While stirring vigorously at room temperature, dropwise add 3 molar equivalents of the 1M ethanolamine solution.
-
Causality: Ethanolamine serves a dual purpose. The primary amine acts as a nucleophile to displace the reactive bromide (neutralizing the alkylating hazard), while its intrinsic basicity ensures the solution remains above pH 7, preventing the acid-catalyzed ring-opening of the trioxaadamantane core[3].
-
-
Reaction Monitoring: Allow the mixture to stir for 2 to 4 hours. Verify the complete consumption of the brominated starting material via Thin Layer Chromatography (TLC) or LC-MS.
-
Waste Segregation: Once fully quenched, transfer the basic mixture to a clearly labeled "Halogenated Organic Waste" carboy[2].
-
Documentation: Log the waste entry, explicitly noting: "Contains brominated organics and amines. BASE-STABILIZED. DO NOT MIX WITH ACIDS."
Step-by-step disposal and quenching workflow for 3-(Bromomethyl)-2,4,10-trioxaadamantane.
Spill Response & Emergency Logistics
In the event of an accidental release outside of a controlled reaction vessel, immediate containment is required to prevent respiratory exposure to the alkylating agent[2].
-
Small Solid Spills: Do not sweep dry, as this aerosolizes the alkylating agent. Lightly dampen the solid with isopropanol, gently wipe up with absorbent pads, and place in a sealed, labeled container for halogenated waste[2].
-
Liquid/Solution Spills: Isolate the area. Absorb the spill with an inert material such as vermiculite or sand (avoid combustible materials like paper towels for concentrated spills). Neutralize the contaminated surface with a mild alkaline detergent solution to safely degrade residual traces[2].
References
-
3-(BROMOMETHYL)-2,4, 10-TRIOXAADAMANTANE SDS Source: Echemi URL:1
-
Hydrolysis of trioxaadamantane ortho esters. I. Dialkoxycarbocation Source: Canadian Journal of Chemistry (via cdnsciencepub.com) URL:3
-
Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 5-(Bromomethyl)-2-chloropyrimidine (Proxy standard for bromomethyl alkylating agent handling) Source: Benchchem URL:2
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
